(Chloromethyl)ethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRCFBNKBGBMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26968-58-1 | |
| Record name | Benzene, (chloromethyl)ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (chloromethyl)ethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Executive Summary: Strategic Route Selection
Topic: (Chloromethyl)ethylbenzene Synthesis: Advanced Blanc Chloromethylation Protocols Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Senior Synthetic Chemists, Process Engineers, and Drug Development Leads.[1]
The synthesis of 1-(chloromethyl)-4-ethylbenzene (and its isomers) is a pivotal transformation in the production of functionalized styrenic monomers, agrochemical intermediates, and pharmaceutical precursors.[1] While radical halogenation of diethylbenzene is theoretically possible, it suffers from poor regioselectivity (benzylic vs. homobenzylic abstraction).[1]
Therefore, the Blanc Chloromethylation of ethylbenzene remains the industry-standard "Gold Route."[1] This guide details the electrophilic aromatic substitution (EAS) pathway using formaldehyde and hydrogen chloride, catalyzed by Zinc Chloride (
Critical Safety Advisory: This protocol involves the potential generation of Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA 13 Carcinogens Standard).[1] The safety architecture described in Section 2 is not optional—it is a mandatory operational prerequisite.
Safety Architecture: The BCME Hazard
Before discussing yield, we must address the primary hazard.[1] The interaction of formaldehyde and HCl can reversibly form BCME.
Operational Mandates:
-
Closed Loop System: The reactor must be vented through a dual-stage scrubber (Water
dilute NaOH) to neutralize HCl and quench volatile organics.[1] -
Reagent Order: Never premix formaldehyde and HCl without the substrate (ethylbenzene) present.[1] The presence of the aromatic substrate acts as a "sink" for the chloromethylating species, minimizing BCME accumulation.
-
Positive Pressure: Maintain slight positive nitrogen pressure to prevent backflow of vapors.[1]
Mechanistic Pathway (EAS)
The reaction proceeds via an Electrophilic Aromatic Substitution.[1][2] The ethyl group is an ortho, para-director due to hyperconjugation, but the para position is kinetically favored due to the steric bulk of the ethyl group.[1]
The Catalyst's Role:
Diagram 1: Reaction Mechanism
Caption: Step-wise electrophilic substitution mechanism. The benzyl alcohol intermediate is transient, rapidly converting to the chloride under high HCl concentration.
Technical Protocol: Optimized Synthesis
Scale: 1.0 Molar (Ethylbenzene basis) Target Yield: 80-85% Regioselectivity: ~85:15 (para:ortho)[1]
Reagents & Materials
-
Ethylbenzene (99%): 106.17 g (1.0 mol)[1]
-
Paraformaldehyde: 45.0 g (1.5 mol eq.[1] formaldehyde)[1][3][4][5][6]
-
Zinc Chloride (Anhydrous): 27.2 g (0.2 mol)[1]
-
Hydrochloric Acid (37%): 200 mL (Excess) OR HCl Gas stream
-
Solvent: Glacial Acetic Acid (Optional, improves homogeneity but complicates workup) or neat.[1]
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 500mL 3-neck round bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a thermometer, and a gas inlet tube (if using HCl gas) or addition funnel (if using aq. HCl).
-
Connect the condenser outlet to the caustic scrubber trap.[1]
-
-
Charging:
-
Reaction Phase:
-
Heat the mixture to 60°C . Do not exceed 70°C to minimize polymerization of side products (diarylmethanes).[1]
-
If using HCl Gas: Bubble a steady stream of anhydrous HCl through the mixture. The suspension will clear as paraformaldehyde depolymerizes.[1]
-
Duration: Maintain agitation and temperature for 4–6 hours. Monitor by TLC or GC (looking for disappearance of ethylbenzene).[1]
-
-
Quench & Workup:
-
Purification:
-
Fractional Distillation: Perform vacuum distillation (approx. 10-15 mmHg).
-
Boiling Point: The product boils higher than ethylbenzene.[1] Expect fractions around 100-110°C at reduced pressure (exact bp depends on vacuum strength).[1]
-
Isomer Separation: The para isomer has a slightly higher boiling point and freezing point than the ortho.[1] High-efficiency columns are required for complete separation.[1]
Diagram 2: Process Workflow
Caption: Operational workflow from reactor charging to final purification, highlighting the critical waste stream management.
Reaction Engineering & Troubleshooting
The following table summarizes common failure modes and corrective actions based on kinetic data.
| Parameter | Observation | Root Cause | Corrective Action |
| Low Conversion | Ethylbenzene remains >10% | Wet reagents or insufficient HCl | Ensure |
| High Viscosity | Reaction mass turns tarry | Formation of diarylmethane (polymerization) | Temperature exceeded 70°C. Reduce temp to 55-60°C. |
| Low p/o Ratio | High ortho-isomer content | Thermodynamic control not achieved | Steric control is dominant.[1] Use bulkier catalyst (rare) or improve distillation efficiency.[1] |
| Emulsion | Poor phase separation | Density similarity | Add NaCl to aqueous layer to increase density gradient.[1] |
Analytical Validation
To validate the identity of the synthesized 1-(chloromethyl)-4-ethylbenzene , compare against these standard spectral characteristics:
-
1H NMR (CDCl3):
-
GC-MS: Molecular ion peak
at m/z 154/156 (3:1 ratio due to Cl isotopes).[1] Fragment at m/z 119 ( ).[1]
References
-
Blanc Chloromethylation Mechanism & History
-
Industrial Synthesis Protocols
-
Safety Data & Toxicology (BCME)
-
Catalysis and Selectivity
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iris.unive.it [iris.unive.it]
- 4. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. epa.gov [epa.gov]
- 9. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]
Blanc chloromethylation of ethylbenzene reagents
Topic: Blanc Chloromethylation of Ethylbenzene: Mechanistic Control & Process Optimization Content Type: Technical Whitepaper Audience: Senior Process Chemists & Drug Development Scientists
Executive Summary
The Blanc chloromethylation of ethylbenzene is the industry-standard route for synthesizing p-ethylbenzyl chloride , a critical intermediate in the manufacture of ibuprofen and various agrochemicals.[1] While the reaction is chemically mature, its industrial application is fraught with two primary challenges: regioselectivity (para vs. ortho isomers) and safety (the formation of the potent carcinogen bis(chloromethyl) ether, BCME).
This guide moves beyond standard textbook descriptions to provide a rigorous, field-validated protocol. It emphasizes the use of anhydrous reagents to drive kinetics and specific engineering controls to mitigate BCME exposure, ensuring both high yield and operator safety.
Mechanistic Principles & Reaction Kinetics
The Blanc reaction is an Electrophilic Aromatic Substitution (
The Electrophile Generation
The reaction does not proceed via a simple formaldehyde attack. The Lewis acid catalyst (Zinc Chloride,
-
Activation:
coordinates with the oxygen of formaldehyde (or depolymerized paraformaldehyde), increasing the electrophilicity of the carbonyl carbon. -
Protonation & Substitution: In the presence of HCl, the activated species forms a chlorocarbenium ion (
) or a protonated chloromethanol species.[1] -
Aromatic Attack: The
-electrons of ethylbenzene attack the electrophile.[1] The ethyl group is an ortho, para-director, but steric hindrance favors the para position.[1]
Key Insight: The presence of water is detrimental.[1] Water solvates the catalyst and the electrophile, reducing reactivity.[1] Therefore, the use of paraformaldehyde (which generates water only upon reaction) is superior to formalin (which introduces water immediately).[1]
Figure 1: Mechanistic pathway of electrophile generation and substitution.[1] Note the critical role of ZnCl2 in activating the formaldehyde precursor.
Reagent Architecture & Selection
The choice of reagents dictates the reaction rate and the formation of impurities.
| Reagent | Grade/Type | Critical Specification | Rationale |
| Ethylbenzene | >99% Purity | Low Xylene content | Xylenes chloromethylate faster than ethylbenzene, leading to inseparable impurities.[1] |
| Formaldehyde | Paraformaldehyde (Powder) | 95-97% | Preferred over Formalin.[1] Formalin (37% aq) introduces excessive water, killing the Lewis acid catalyst and stalling the reaction.[1] |
| Catalyst | Zinc Chloride ( | Anhydrous, Fused | Must be kept dry.[1] Hydrated |
| Acid Source | HCl Gas | Anhydrous | Sparging gas maintains saturation without adding water volume.[1] Conc. HCl (aq) is a poor substitute for high-yield processes.[1] |
| Co-Catalyst | Concentrated | Acts as a chemical desiccant to bind water produced during the reaction (See Patent CN1169762C). |
Safety Architecture: The BCME Hazard
WARNING: The reaction of formaldehyde and HCl generates Bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is a volatile, potent human carcinogen (OSHA Regulated).[1]
Self-Validating Safety Protocol:
-
Closed System: The reactor must be sealed. Do not use open vessels.
-
Scrubbing: Vent lines must pass through a dual-stage scrubber:
-
Destruction: BCME hydrolyzes rapidly in water.[1][2] Any aqueous waste streams must be treated with caustic soda and stirred for >1 hour before disposal to ensure complete destruction of BCME.[1]
Optimized Experimental Protocol
This protocol utilizes a phase-transfer promoted or desiccant-assisted approach to maximize conversion.[1]
Scale: 1.0 Mole Ethylbenzene basis.
Step 1: Reactor Setup
-
Vessel: 3-neck round bottom flask equipped with a mechanical stirrer (Teflon blade), gas inlet tube (sparger), and a reflux condenser connected to the caustic scrubber.[1]
-
Temperature Control: Oil bath with digital feedback loop.[1]
Step 2: Reagent Charging
-
Charge Ethylbenzene (106 g, 1.0 mol) and Anhydrous
(13.6 g, 0.1 mol) into the flask. -
Heat the mixture to 60°C with moderate stirring (300 RPM).
-
Expert Tip: If using the industrial patent method, add a small quantity of concentrated
(approx 5-10g) dropwise.[1] This acts as a sequestering agent for the water generated later.[1]
Step 3: Reaction Initiation
-
Begin sparging HCl gas slowly into the liquid.[1]
-
Add Paraformaldehyde (33 g, 1.1 mol equivalents) in small portions over 1 hour.
-
Why? Adding all at once causes clumping and rapid exotherms.[1]
-
-
Increase temperature to 70-75°C .
-
Maintain HCl flow until saturation is evident (gas escaping to scrubber).[1]
Step 4: Reaction Maintenance
-
Stir at 70°C for 4–6 hours .
-
Checkpoint: Monitor reaction progress via GC. Look for the disappearance of ethylbenzene.[1] Stop when conversion >90% to prevent bis-chloromethylation (formation of polymer precursors).[1]
Step 5: Workup & Purification[1]
-
Quench: Cool to room temperature. Pour reaction mixture into ice water (destroys residual active electrophiles and BCME).[1]
-
Separation: Separate the organic layer.[1]
-
Wash: Wash organic layer with:
-
1x Saturated
(neutralize acid).[1] -
1x Brine.
-
-
Drying: Dry over anhydrous
. -
Distillation: Fractionally distill under reduced pressure (vacuum).
Figure 2: Operational workflow emphasizing the critical quench step for safety.
Process Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Water accumulation deactivating catalyst.[1] | Ensure |
| Polymerization (Gunk) | Over-reaction or high temperature.[1] | Stop reaction at 90% conversion. Add polymerization inhibitor (e.g., hydroquinone) during distillation.[1] |
| High Ortho Isomer | Temperature too high.[1] | Lower reaction temperature to 55-60°C (trade-off with rate). |
| Cloudy Product | Residual Zinc salts.[1] | Improve aqueous wash or filter through silica plug before distillation.[1] |
Isomer Selectivity: Typically, this reaction yields an isomer ratio of 70:30 to 80:20 (para:ortho) .[1] The ethyl group is sterically larger than a methyl group, providing slightly better para-selectivity than toluene chloromethylation.[1] If >99% para isomer is required for downstream drug synthesis, fractional distillation is often insufficient; crystallization of the downstream intermediate is usually required.[1]
References
-
Blanc, G. L. (1923).[1] Bull.[1] Soc. Chim. France, 33, 313.[1] (Original discovery of the chloromethylation reaction).[1][4]
-
Fuson, R. C., & McKeever, C. H. (1942).[1] Chloromethylation of Aromatic Compounds. Organic Reactions, 1, 63-90.[1] Link[1]
-
U.S. Environmental Protection Agency. (n.d.).[1] Bis(chloromethyl) Ether Hazard Summary. EPA.gov.[1] Link
-
Chen, J., et al. (2002).[1] Production process of ethylbenzyl chloride. CN Patent 1169762C.[1] (Describes the industrial optimization using water absorbents). Link
-
Duru, C., et al. (2012).[1] Novel SnCl2-H2SO4 Mixed Catalyst System. ResearchGate.[1][5] (Comparative analysis of Lewis acid catalysts in acidic media). Link
Sources
Technical Guide: Solubility & Solvent Compatibility of (Chloromethyl)ethylbenzene
The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of the solubility profile of (Chloromethyl)ethylbenzene.
Executive Summary
This compound (CAS: 26968-58-1 for mixture; 1467-05-6 for p-isomer), often referred to as Ethylbenzyl chloride , represents a critical class of benzylic halides used as intermediates in the synthesis of polymerization catalysts, surface-active agents, and pharmaceuticals.
Unlike simple aromatic hydrocarbons, the presence of the reactive chloromethyl moiety (-CH₂Cl) introduces a "Reactivity-Solubility Paradox." While the molecule exhibits excellent miscibility with a broad range of organic solvents, its high electrophilicity renders it unstable in protic media (alcohols, water, amines). This guide moves beyond simple "dissolves/does not dissolve" binary data to provide a stability-indicating solubility profile , ensuring that researchers select solvents that maintain the chemical integrity of the solute.
Physicochemical Architecture
To predict solubility behavior, we must first deconstruct the molecular architecture.
-
Lipophilic Domain: The ethylbenzene core provides significant non-polar character, driving affinity for aromatic and aliphatic hydrocarbons.
-
Polarizable Domain: The benzylic C-Cl bond creates a local dipole. Unlike aryl chlorides (e.g., chlorobenzene) where the Cl is unreactive due to resonance, the benzylic Cl is susceptible to ionization, making the molecule a "soft" electrophile.
| Property | Value | Implication for Solubility |
| Molecular Weight | 154.64 g/mol | Moderate size; favorable kinetics for dissolution. |
| Physical State | Colorless Liquid | Miscibility is often determined by entropy of mixing rather than crystal lattice energy. |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; negligible water solubility. |
| Reactivity | High ( | Critical: Incompatible with nucleophilic solvents (MeOH, EtOH, Water). |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
In the absence of empirical data for every possible solvent, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The total solubility parameter (
Estimated HSP for this compound:
-
(Dispersion): ~18.5 MPa
(Aromatic ring influence) -
(Polarity): ~5.0 MPa
(C-Cl dipole) -
(H-Bonding): ~2.5 MPa
(Low, no H-bond donors)
Predicted Solvent Compatibility Map
The "Distance" (
| Solvent Class | Representative Solvent | Predicted Compatibility | Mechanistic Insight |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | Perfect match in |
| Chlorinated Solvents | Dichloromethane (DCM) | Excellent | High solvation power; stabilizes the dipole without inducing solvolysis. |
| Ethers | THF, Diethyl Ether | Good | Good solubility, but watch for peroxides or Lewis acid contaminants that could trigger polymerization. |
| Esters | Ethyl Acetate | Good | Compatible, but potential for transesterification is negligible under neutral conditions. |
| Alcohols | Methanol, Ethanol | Reactive (Avoid) | While thermodynamically soluble, these cause rapid solvolysis (decomposition). |
| Alkanes | Hexane, Heptane | Moderate | Soluble, but may phase separate at very low temperatures due to polarity mismatch. |
The Reactivity Trap: Solvolysis vs. Solubility
Expertise Note: A common error in process development is treating benzylic chlorides as inert solutes. In protic solvents, this compound undergoes solvolysis to form ethers. This reaction is often accelerated by heat or the presence of weak bases.
Mechanism of Decomposition
The following diagram illustrates the pathway that competes with stable dissolution.
Unraveling the Thermal Degradation of (Chloromethyl)ethylbenzene: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the anticipated thermal decomposition products of (Chloromethyl)ethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes information from analogous chemical structures to predict decomposition pathways and resultant products, offering a foundational understanding where direct experimental data is limited.
Introduction: The Significance of this compound and its Thermal Stability
This compound is a substituted aromatic hydrocarbon with applications in organic synthesis, serving as a versatile intermediate in the production of various chemicals and polymers. Its structure, featuring a reactive chloromethyl group and an ethyl group on a benzene ring, dictates its chemical behavior and thermal stability. Understanding the thermal decomposition of this compound is paramount for ensuring safety, optimizing reaction conditions, and predicting potential impurities in high-temperature processes.
The thermal stability of aromatic compounds is generally high due to the resonance stabilization of the benzene ring. However, the presence of substituents, particularly the labile chloromethyl group, significantly influences the temperature at which decomposition initiates and the nature of the resulting products. The C-Cl bond in the benzylic position is relatively weak and prone to homolytic cleavage upon heating, initiating a cascade of reactions.
Predicted Primary Thermal Decomposition Pathways
Based on the thermal behavior of structurally similar compounds such as (2-Chloroethyl)benzene and benzyl chloride, the primary thermal decomposition of this compound is expected to proceed through two main competing pathways: elimination of hydrogen chloride (HCl) and homolytic cleavage of the carbon-chlorine bond.
Dehydrochlorination to Form Vinylbenzyl Chloride
A principal decomposition route is anticipated to be the elimination of a molecule of hydrogen chloride (HCl) to yield vinylbenzyl chloride (a mixture of isomers). This reaction is analogous to the decomposition of other chloroalkanes. The presence of a benzylic proton facilitates this elimination process.
Caption: Predicted dehydrochlorination of this compound.
Homolytic Bond Cleavage
At elevated temperatures, the C-Cl bond in the chloromethyl group can undergo homolytic cleavage, generating an ethylbenzyl radical and a chlorine radical. This initiation step can trigger a series of radical chain reactions.
Caption: A typical experimental workflow for studying thermal decomposition.
Detailed Experimental Protocols
4.2.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the thermal stability profile.
-
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.
-
4.2.2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Objective: To separate and identify the volatile and semi-volatile decomposition products.
-
Protocol:
-
Introduce a small amount of this compound into a pyrolysis unit connected to a GC-MS system.
-
Rapidly heat the sample to the desired decomposition temperature (determined from TGA).
-
The decomposition products are swept into the GC column by an inert carrier gas (e.g., helium).
-
The products are separated based on their boiling points and affinity for the stationary phase in the GC column.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectra are used to identify the individual compounds by comparing them to spectral libraries (e.g., NIST). A study on the pyrolysis of (2-chloroethyl)benzene utilized a similar technique with a hyperthermal tubular reactor and matrix-isolation FTIR for product identification. [1][2]
-
Summary of Predicted Decomposition Products
The table below summarizes the likely thermal decomposition products of this compound based on the analysis of related compounds.
| Product | Formation Pathway | Analytical Confirmation |
| Hydrogen Chloride (HCl) | Dehydrochlorination | GC-MS (derivatization), FTIR |
| Vinylbenzyl Chloride | Dehydrochlorination | GC-MS |
| Ethylbenzene | Hydrogen abstraction by ethylbenzyl radical | GC-MS |
| Styrene | Fragmentation of vinylbenzyl chloride | GC-MS |
| Toluene | Fragmentation of ethylbenzyl radical | GC-MS |
| Diethylbiphenyls | Dimerization of ethylbenzyl radicals | GC-MS |
| Chlorinated Ethylbenzenes | Reaction with chlorine radicals | GC-MS |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Secondary reactions at high temperatures | GC-MS |
Safety and Handling Considerations
The thermal decomposition of this compound can generate toxic and corrosive products, including hydrogen chloride gas. [3]All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The high reactivity of benzyl chlorides also warrants caution, as they can react with water to produce hydrochloric acid. [4]
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a detailed understanding of its potential degradation pathways and products can be inferred from the behavior of analogous compounds. The primary decomposition routes are expected to be dehydrochlorination to vinylbenzyl chloride and homolytic cleavage of the C-Cl bond. These initial products can then undergo a variety of secondary reactions to form a complex mixture of aromatic hydrocarbons and their chlorinated derivatives. The experimental workflow and protocols outlined in this guide provide a robust framework for the definitive identification and quantification of these decomposition products, which is crucial for the safe and effective use of this compound in research and industrial applications.
References
Sources
Technical Whitepaper: The Synthesis and Purification of (Chloromethyl)ethylbenzene
Executive Summary
(Chloromethyl)ethylbenzene (CMEB) serves as a critical intermediate in the synthesis of advanced polymerization catalysts, functionalized styrenics, and pharmaceutical pharmacophores. While theoretically simple, the chloromethylation of ethylbenzene presents two distinct process challenges: the control of regioselectivity (para vs. ortho isomers) and the mitigation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).
This technical guide synthesizes the historical Blanc reaction with modern process safety and purification techniques. It provides a validated protocol for the synthesis of the para-isomer (1-chloromethyl-4-ethylbenzene), supported by mechanistic insights and rigorous safety standards.
Historical Genesis & Mechanistic Foundations
The Blanc Chloromethylation (1923)
The direct introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring was first systematized by Gustave Louis Blanc in 1923. The reaction typically employs formaldehyde (or paraformaldehyde) and hydrogen chloride gas in the presence of a Lewis acid catalyst, most commonly Zinc Chloride (ZnCl₂).
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts-like electrophilic aromatic substitution. The Lewis acid coordinates with formaldehyde and HCl to generate a highly reactive electrophile, the hydroxymethyl cation or chloromethyl cation equivalent.
Key Mechanistic Insight: The ethyl group on the benzene ring is an activating and ortho/para-directing substituent. However, due to the steric bulk of the ethyl group, the para position is kinetically favored, though significant ortho isomer formation (15–30%) is thermodynamically inevitable without shape-selective catalysis.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway of the Blanc chloromethylation of ethylbenzene, highlighting electrophile generation and the critical BCME side reaction.
Critical Quality Attributes: The Isomer Challenge
The primary challenge in CMEB synthesis is separating the desired para-isomer from the ortho-isomer. Their physical properties are remarkably similar, making simple distillation inefficient for high-purity requirements (>98%).
Table 1: Comparative Physical Properties of CMEB Isomers
| Property | p-(Chloromethyl)ethylbenzene | o-(Chloromethyl)ethylbenzene | Implication |
| Structure | 1,4-substitution | 1,2-substitution | Para is sterically favored.[1] |
| Boiling Point | ~217°C (at 760 mmHg) | ~214°C (at 760 mmHg) | <5°C difference makes distillation difficult. |
| Melting Point | +18°C to +20°C | <-20°C | Crystallization is the superior separation vector. |
| Density | 1.031 g/cm³ | 1.035 g/cm³ | Negligible difference for separation. |
Strategic Insight: While fractional distillation can enrich the mixture, fractional crystallization at low temperatures is the only robust method to isolate the para isomer at >99% purity because the para isomer crystallizes while the ortho isomer remains an oil.
Detailed Experimental Protocol
Safety Warning: This reaction generates Bis(chloromethyl) ether (BCME) , a potent human carcinogen (OSHA Regulated). All operations must occur in a high-efficiency fume hood with a closed scrubber system.
Reagents & Equipment
-
Substrate: Ethylbenzene (99%, anhydrous).
-
Reagent: Paraformaldehyde (powder).
-
Catalyst: Zinc Chloride (ZnCl₂, anhydrous, granular).
-
Gas: Hydrogen Chloride (HCl) gas (anhydrous cylinder).
-
Solvent: Petroleum ether or Cyclohexane (for workup).
Step-by-Step Synthesis Workflow
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize excess HCl and destroy BCME vapors.
-
Charging: Charge Ethylbenzene (1.0 equiv), Paraformaldehyde (1.1 equiv), and ZnCl₂ (0.2 equiv).
-
Reaction: Heat the mixture to 60°C .
-
Gas Addition: Introduce HCl gas slowly. Maintain temperature between 60–65°C. The reaction is exothermic; control rate of gas to prevent thermal runaway.
-
Completion: Continue gas flow until the solution becomes saturated (evolution of HCl fumes at the scrubber) and the paraformaldehyde fully dissolves/reacts (approx. 2–4 hours).
-
Quench: Cool reaction to 10°C. Pour onto crushed ice/water to quench the catalyst.
-
Separation: Extract with petroleum ether. Wash the organic layer with:
-
3x Water (to remove ZnCl₂).
-
2x Saturated NaHCO₃ (to neutralize acid).
-
1x Brine.
-
-
Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
Purification Workflow (Crystallization Focus)
Figure 2: Purification workflow emphasizing cryogenic crystallization to separate the para-isomer.
Protocol:
-
Dissolve the distilled crude oil in minimal hot ethanol or methanol.
-
Cool slowly to room temperature, then refrigerate to -10°C.
-
The para-isomer will crystallize out as white needles.
-
Filter rapidly while cold.
Modern Synthetic Evolution
While the Blanc reaction is the historical standard, modern "Green Chemistry" demands have driven the development of catalytic alternatives to avoid ZnCl₂ waste and minimize BCME.
Zeolite Catalysis
Zeolites (e.g., HY, ZSM-5) offer shape selectivity. The pore structure of ZSM-5 can sterically restrict the formation of the bulkier ortho-transition state, significantly enhancing para-selectivity (up to 90% para).
Ionic Liquids
Recent literature cites the use of PEG-based dicationic ionic liquids (e.g., [PEG1000-DIL][MsO]) as dual solvent-catalysts.[2] These systems allow for easier recycling of the catalyst and often suppress the formation of bis-chloromethylated byproducts due to the specific solubility profile of the mono-chlorinated product in the ionic phase.
References
- Blanc, G. L. (1923). Bull. Soc. Chim. France, 33, 313.
-
Organic Syntheses. (1955). Chloromethylation of Aromatic Compounds. Coll. Vol. 3, p. 197.
-
U.S. Environmental Protection Agency (EPA). Bis(chloromethyl)ether Hazard Summary. (Critical safety data regarding the carcinogenic byproduct).
-
PubChem. 1-(Chloromethyl)-4-ethylbenzene Compound Summary. National Library of Medicine.
-
Qiao, K., et al. (2006). Chloromethylation of Aromatic Hydrocarbons in Ionic Liquids. Journal of Molecular Catalysis A: Chemical. (Modern catalytic variant).[3]
Sources
Technical Guide: Structural Isomerism and Identification of (Chloromethyl)ethylbenzene
The following technical guide is structured to address the specific needs of drug development professionals and researchers, focusing on the critical differentiation of (chloromethyl)ethylbenzene isomers.
Executive Summary
This compound (C₉H₁₁Cl) serves as a pivotal intermediate in the synthesis of pharmaceuticals, polymerization catalysts, and advanced materials. In drug development, the precise identification of its structural isomers is not merely a matter of purity but of safety and efficacy; the para isomer is frequently the desired pharmacophore precursor, while ortho and meta isomers can lead to off-target toxicity or inactive byproducts.
This guide provides a definitive framework for the structural elucidation of the three primary regioisomers of this compound. It synthesizes mechanistic origins with robust analytical protocols (NMR, GC, IR) to establish a self-validating identification workflow.[1]
The Structural Landscape
The compound consists of a disubstituted benzene ring containing an ethyl group (–CH₂CH₃) and a chloromethyl group (–CH₂Cl).[1] The relative positioning of these substituents yields three regioisomers.
Isomer Definitions
-
1-(Chloromethyl)-4-ethylbenzene (Para): The substituents are on opposite sides (positions 1,4). This is typically the target isomer due to its symmetry and linear geometry, often preferred in crystalline drug substance intermediates.
-
1-(Chloromethyl)-2-ethylbenzene (Ortho): The substituents are adjacent (positions 1,2).[1][2] Significant steric interaction occurs between the ethyl and chloromethyl groups.[1]
-
1-(Chloromethyl)-3-ethylbenzene (Meta): The substituents are separated by one carbon (positions 1,3). Thermodynamically stable but often a minor product in direct synthesis.[1]
Visualization of Isomers
The following diagram illustrates the chemical structures and their symmetry elements, which are crucial for spectroscopic differentiation.
Figure 1: Structural comparison of this compound regioisomers highlighting symmetry and steric properties.
Synthetic Origins and Impurity Profiling
Understanding the source of these isomers is the first step in identification.[1] The standard industrial route is the Blanc Chloromethylation of ethylbenzene.[1]
The Blanc Reaction Mechanism
Ethylbenzene reacts with formaldehyde (HCHO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst (ZnCl₂).[1]
-
Directing Effects: The ethyl group is an ortho, para-director.[1]
-
Steric Control: The bulky ethyl group hinders attack at the ortho position, favoring the para isomer.
-
Typical Distribution:
Critical Safety Note (BCME)
WARNING: The Blanc reaction conditions (HCHO + HCl) can generate Bis(chloromethyl)ether (BCME) , a potent human carcinogen.[1] Analytical samples from this synthesis must be handled in a fume hood with appropriate PPE.
Analytical Differentiation Strategy
No single method is sufficient for absolute confirmation.[1] A "Triangulated Approach" using GC (purity), NMR (structure), and IR (substitution pattern) is required.[1]
Nuclear Magnetic Resonance (NMR)
¹H NMR is the gold standard for distinguishing these isomers based on aromatic splitting patterns and subtle shifts in the benzylic protons.[1]
Table 1: ¹H NMR Diagnostic Signals (500 MHz, CDCl₃)
| Feature | Para-Isomer | Ortho-Isomer | Meta-Isomer |
| Symmetry | High (C₂ axis) | Low | Low |
| Aromatic Protons | AA'BB' System: Appears as two distinct doublets (or "roofing" pattern) integrating to 2H each.[1] Range: δ 7.1 – 7.4 ppm. | ABCD System: Complex multiplet.[1] Protons adjacent to the ethyl group are shielded differently than those near the –CH₂Cl.[1] Range: δ 7.1 – 7.5 ppm. | ABCD System: Complex multiplet, but often shows a distinct singlet-like peak for the isolated proton at C2 (between substituents).[1] |
| Chloromethyl (-CH₂Cl) | Singlet, ~δ 4.58 ppm. Sharp.[1] | Singlet, ~δ 4.65 ppm.[1] Slightly deshielded due to steric compression from the ortho-ethyl group.[1] | Singlet, ~δ 4.55 ppm.[1] |
| Ethyl (-CH₂CH₃) | Quartet (~2.65 ppm) / Triplet (~1.25 ppm).[1] | Quartet (~2.75 ppm) / Triplet (~1.25 ppm).[1] Methylene quartet often downfield shifted vs Para.[1] | Quartet (~2.65 ppm) / Triplet (~1.25 ppm).[1] |
Expert Insight: The "tell" is the aromatic region.[1] If you see two clean doublets (J ≈ 8 Hz), it is Para. If you see a complex "forest" of peaks, it is Ortho or Meta.
Infrared Spectroscopy (FTIR)
IR provides a rapid "fingerprint" confirmation, particularly useful for QC in manufacturing environments where NMR is unavailable.[1] The Out-of-Plane (oop) C-H bending vibrations are diagnostic.
-
Para (1,4): Strong single band at 800–850 cm⁻¹ .[1]
-
Ortho (1,2): Strong single band at 735–770 cm⁻¹ .[1]
-
Meta (1,3): Two bands: one at 690–710 cm⁻¹ and another at 750–810 cm⁻¹ .[1]
Gas Chromatography (GC)
Due to similar boiling points (Para: ~227°C, Meta: ~215°C, Ortho: ~200°C), standard non-polar columns (e.g., DB-1, HP-5) may show overlapping peaks.[1]
-
Recommendation: Use a Polar Column (PEG/Wax) .[1] The interaction with the aromatic pi-cloud and the dipole of the C-Cl bond improves separation.[1]
-
Elution Order (Typical on Polar Phase): Ortho (fastest) → Meta → Para (slowest).[1] Note: This must be validated with standards as column age affects retention.
Experimental Protocol: Identification Workflow
This protocol describes the logical flow for identifying an unknown sample suspected to be this compound.
Analytical Decision Tree
Figure 2: Step-by-step analytical workflow for isomer identification.
Detailed Procedure
-
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (containing TMS as internal standard).
-
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans).[1]
-
Data Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.[1]
-
Analysis:
-
Step A: Confirm the integer ratio of Ethyl (5H) : Methylene (2H) : Aromatic (4H).[1] If the aromatic integration is < 4H, suspect polychloromethylation (a common side reaction).[1]
-
Step B: Zoom into the 7.0–7.5 ppm region. Apply the logic from Table 1 .
-
Step C: Verify with FTIR.[4] Place a drop of neat liquid on the ATR crystal.[1] Look for the diagnostic para band at ~820 cm⁻¹.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69330, 1-Chloro-4-ethylbenzene. Retrieved from [Link]
-
Blanc, G. L. (1923). The Chloromethylation of Aromatic Compounds.[1][5][6] Bulletin de la Société Chimique de France, 33, 313.[5] (Historical foundation of the synthesis).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-ethyl- Gas Chromatography Data. Retrieved from [Link][1]
- Occupational Safety and Health Administration (OSHA).Bis(chloromethyl)ether (BCME) Safety Standards. (Critical safety reference for Blanc reaction byproducts).
Sources
Methodological & Application
using (Chloromethyl)ethylbenzene as an alkylating agent
An Application Guide to (Chloromethyl)ethylbenzene: A Versatile Alkylating Agent in Modern Synthesis
Abstract
This compound stands as a pivotal reagent in organic synthesis, valued for its capacity to introduce the ethylbenzyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of its application as an alkylating agent for researchers, scientists, and professionals in drug development. We will delve into the core principles of its reactivity, present validated protocols for key transformations, and offer insights into reaction optimization and troubleshooting. The focus is on elucidating the causality behind experimental choices to empower users with a robust understanding of this versatile building block.
Introduction: The Utility of this compound
This compound is an aromatic organic compound that typically exists as a mixture of ortho, meta, and para isomers.[1][2] Its synthetic value is anchored in the reactive chloromethyl group attached to the ethylbenzene core.[1] This benzylic halide structure makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile construction of new carbon-heteroatom and carbon-carbon bonds.
The presence of the ethyl group subtly modulates the electronic and steric properties of the benzyl system compared to the simpler benzyl chloride, offering unique advantages in certain synthetic contexts. Its derivatives are integral to various fields, including the synthesis of polymers, surfactants, corrosion inhibitors, and, significantly, as key intermediates in the development of novel therapeutic agents.[1] The N-benzyl motif, for instance, is a common and valuable structural element in drug discovery, known for its ability to engage in crucial cation-π interactions with target proteins and to fine-tune the physicochemical properties of drug candidates.[3]
Reagent Profile and Safety Imperatives
A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe and effective use.
Physicochemical Data
The properties of this compound can vary slightly depending on the isomeric ratio. The data below represents typical values for the isomer mixture.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁Cl | [1][2] |
| Molecular Weight | 154.63 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | ~215-217 °C | [1] |
| Density | ~1.0 - 1.05 g/cm³ | [1][4] |
| Flash Point | ~83 - 84 °C | [1] |
| Solubility | Insoluble in water | [4] |
| CAS Number | 26968-58-1 (isomer mixture) | [1] |
Critical Safety and Handling Protocols
This compound is classified as a hazardous chemical and must be handled with stringent safety precautions.[1]
-
Primary Hazards: The compound is corrosive and causes severe skin burns and eye damage (H314, H318).[1] It may also be corrosive to metals (H290) and cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Mandatory PPE includes:
-
Handling and Storage: Store in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][5] Keep away from ignition sources, heat, and incompatible materials such as strong oxidizing agents and bases.[5] Containers should be securely sealed.
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[6] Do not allow the material to enter drains or waterways.[6]
-
Disposal: Dispose of waste materials and empty containers through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[7]
The Mechanistic Foundation: SN2 Alkylation
The primary utility of this compound as an alkylating agent stems from its high reactivity in bimolecular nucleophilic substitution (SN2) reactions.
Causality of Reactivity: Benzylic halides are particularly susceptible to SN2 reactions for two key reasons:
-
Steric Accessibility: The electrophilic carbon of the chloromethyl group is a primary carbon, making it sterically unhindered and readily accessible to incoming nucleophiles.[8]
-
Transition State Stabilization: The transition state of the SN2 reaction is stabilized by the adjacent benzene ring. The p-orbitals of the ring overlap with the developing p-orbital on the reaction center, delocalizing the negative charge and lowering the activation energy of the reaction.
The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (the "backside attack").[9][10] This leads to the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.
Caption: General SN2 mechanism for alkylation.
Application Protocols
The following protocols are designed as robust starting points for common alkylation reactions. Researchers should optimize conditions based on their specific substrate.
Protocol 1: O-Alkylation of Phenols via Williamson Ether Synthesis
This method is a classic and reliable way to form aryl ethers, which are common motifs in pharmaceuticals and natural products. The reaction proceeds by deprotonating a phenol to form a more potent phenoxide nucleophile, which then displaces the chloride from this compound.[8][11]
Workflow Diagram:
Caption: Workflow for the O-Alkylation of phenols.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per mmol of phenol).
-
Causality: K₂CO₃ is a mild base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[12] DMF is a polar aprotic solvent that effectively solvates the potassium cation but not the phenoxide anion, enhancing its nucleophilicity.
-
-
Alkylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq.) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure ethylbenzyl aryl ether.
Typical O-Alkylation Conditions:
| Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenol | K₂CO₃ | DMF | 70 | 6 | >90% |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 (reflux) | 4 | >95% |
| 2-Nitrophenol | NaH | THF | 25-50 | 8 | ~85% |
| 4-Hydroxybenzoic acid | K₂CO₃ | DMSO | 80 | 12 | ~70-80% |
Protocol 2: N-Alkylation of Secondary Amines
N-benzylated amines are crucial components in many biologically active molecules.[3] This protocol describes the direct alkylation of a secondary amine.
Workflow Diagram:
Sources
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. Buy 1-(Chloromethyl)-3-ethylbenzene | 55190-53-9 [smolecule.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
protocol for nucleophilic substitution with (Chloromethyl)ethylbenzene
Executive Summary & Reactivity Profile
Target Compound: 1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6) Class: Para-substituted Benzylic Chloride Primary Utility: Intermediate for pharmaceuticals (adrenergic agents), agrochemicals, and functionalized styrenic monomers.
This guide provides high-fidelity protocols for derivatizing (chloromethyl)ethylbenzene. Unlike standard alkyl halides, this substrate exhibits "dualphilic" reactivity. The benzylic center is activated by the adjacent
Critical Mechanistic Insight: The para-ethyl substituent is a weak electron-donating group (EDG). Through inductive effects (+I) and hyperconjugation, it stabilizes the benzylic carbocation intermediate more effectively than a hydrogen atom (unsubstituted benzyl chloride) but less than a methoxy group. Consequently, this substrate is highly prone to hydrolysis in moist solvents and requires strict anhydrous handling or biphasic Phase Transfer Catalysis (PTC) to maintain yield integrity.
Safety & Handling (Lachrymator Protocol)
Warning: this compound is a potent lachrymator and skin irritant. It can cause severe burns and respiratory distress.
-
Engineering Controls: All operations must occur within a certified fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates. Standard latex is permeable to benzylic chlorides.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or 5% sodium thiosulfate in the hood to neutralize spills and rinse glassware.
Reaction Pathways & Mechanism
The following diagram illustrates the divergent pathways available for this substrate. The choice of solvent and catalyst dictates the mechanism (
Figure 1: Divergent reaction pathways. Note the risk of hydrolysis (Red) if moisture is uncontrolled.
Protocol A: Phase Transfer Catalyzed (PTC) Cyanation
Objective: Synthesis of 2-(4-ethylphenyl)acetonitrile. Rationale: Traditional cyanation (NaCN in EtOH/H2O) suffers from slow kinetics due to solubility mismatch. Using a Phase Transfer Catalyst (Quaternary Ammonium Salt) creates a "lipophilic ion pair" that shuttles cyanide into the organic phase, ensuring high reaction rates without hydrolysis.
Materials:
-
1-(Chloromethyl)-4-ethylbenzene (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) (POISON)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)
-
Solvent: Toluene (Organic phase) / Water (Aqueous phase)
-
Apparatus: 3-neck flask, reflux condenser, mechanical stirrer (vigorous stirring is critical).
Step-by-Step Methodology:
-
Aqueous Phase Prep: In the reaction flask, dissolve NaCN (1.2 eq) in minimal water (approx. 1.5 mL per gram of NaCN). High concentration increases the chemical potential of the anion.
-
Organic Phase Prep: Dissolve 1-(chloromethyl)-4-ethylbenzene in Toluene (3 volumes relative to substrate).
-
Catalyst Addition: Add the organic solution to the aqueous cyanide solution. Add TBAB (5 mol%).
-
Reaction: Heat the biphasic mixture to 60°C with vigorous stirring (>600 RPM).
-
Why? The reaction occurs at the interface or within the organic bulk via the ion pair. Stirring maximizes interfacial surface area.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC.[1] Reaction is typically complete in 2-4 hours.
-
Workup:
PTC Mechanism Visualization:
Figure 2: The Starks' Extraction Mechanism. Q+ represents the Tetrabutylammonium cation shuttling the reactive Cyanide (CN-) into the organic phase.
Protocol B: Controlled Amination (C-N Bond Formation)
Objective: Synthesis of N-substituted-4-ethylbenzylamine. Challenge: Primary amines react with benzylic chlorides to form secondary amines, which are more nucleophilic than the starting material, leading to tertiary amine/quaternary salt byproducts (over-alkylation).
Optimization Table: Solvent & Base Selection
| Parameter | Recommended | Alternative | Notes |
| Solvent | Acetonitrile (MeCN) | DMF / THF | MeCN offers the best balance of polarity for |
| Base | K₂CO₃ (anhydrous) | DIPEA / TEA | Inorganic bases are preferred to scavenge HCl without acting as competing nucleophiles. |
| Stoichiometry | Amine (3.0 eq) | 1:1 (if secondary) | Use large excess of amine if it is primary to prevent over-alkylation. |
| Temp | Reflux (80°C) | RT to 40°C | Benzylic chlorides are reactive; start at RT. Heat only if sluggish. |
Step-by-Step Methodology:
-
Preparation: Suspend anhydrous K₂CO₃ (2.0 eq) in Acetonitrile.
-
Amine Addition: Add the amine nucleophile (3.0 eq if primary, 1.1 eq if secondary).
-
Substrate Addition: Dissolve 1-(chloromethyl)-4-ethylbenzene (1.0 eq) in minimal MeCN. Add this solution dropwise to the amine/base suspension over 30 minutes.
-
Causality: Slow addition keeps the concentration of the alkylating agent low relative to the amine, statistically favoring mono-alkylation.
-
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C if TLC shows starting material.
-
Workup: Filter off solids (KCl/Base). Evaporate MeCN. Redissolve residue in DCM, wash with water.
References & Authority
-
Compound Data & Safety:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15159, 1-(Chloromethyl)-4-ethylbenzene. Retrieved from .
-
Fisher Scientific.[2] Safety Data Sheet: 1-Chloro-4-ethylbenzene. Retrieved from .
-
-
Mechanistic Grounding (Benzylic Substitution):
-
Aslam, M. et al. Nucleophilic Substitution of Benzylic Halides. In Comprehensive Organic Functional Group Transformations.
-
ChemGuide. Reactions of Aryl Halides and Benzylic Halides. Retrieved from .
-
-
Phase Transfer Catalysis Protocols:
-
Synthetic Methodology (Cyanation):
-
Organic Syntheses, Coll.[4] Vol. 1, p.107 (1941). Benzyl Cyanide Protocol. Retrieved from .
-
Sources
Application Note: Divergent Synthesis of Pharmaceutical Scaffolds from 4-Ethylbenzyl Chloride
Here is a detailed Application Note and Protocol guide for the synthesis of pharmaceutical intermediates from (Chloromethyl)ethylbenzene.
Abstract
This application note details the optimized protocols for transforming 1-(chloromethyl)-4-ethylbenzene (p-Ethylbenzyl chloride) into two critical pharmaceutical intermediates: 4-Ethylbenzaldehyde (via Sommelet reaction) and 4-Ethylphenylacetic acid (via Phase Transfer Catalyzed cyanation). These moieties act as lipophilic pharmacophores in various therapeutic classes, including fibrate analogs (lipid regulation), tyrosine kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) candidates. This guide emphasizes scalable, self-validating workflows with integrated safety controls.
Introduction & Strategic Value
1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6) is a high-value alkylating agent. Its benzylic chloride functionality is highly susceptible to nucleophilic attack, while the para-ethyl group provides steric bulk and lipophilicity—key parameters for optimizing drug-receptor binding affinity.
Key Applications
-
4-Ethylbenzaldehyde: A precursor for Schiff bases, chalcones, and S1P1 receptor modulators. It serves as a bioisostere for 4-chlorobenzaldehyde in drug design, offering similar steric demand without the halogen bond capability.
-
4-Ethylphenylacetic Acid: A homolog of phenylacetic acid, serving as a scaffold for NSAID development (analogous to Ibuprofen/Diclofenac structures) and metabolic regulators.
Module A: Synthesis of 4-Ethylbenzaldehyde (Sommelet Reaction)
Rationale and Mechanism
Direct oxidation of benzylic halides to aldehydes is often plagued by over-oxidation to carboxylic acids. The Sommelet Reaction circumvents this by using Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed. This method preserves the ethyl group's integrity while selectively oxidizing the benzylic position.
Mechanism:
-
Quaternization: HMTA displaces the chloride (SN2) to form the hexaminium salt.
-
Hydrolysis: Under acidic reflux, the salt decomposes to the methylene amine and eventually the aldehyde.
Figure 1: Critical path for Sommelet Oxidation of 4-ethylbenzyl chloride.
Experimental Protocol
Materials:
-
1-(Chloromethyl)-4-ethylbenzene (15.5 g, 100 mmol)
-
Hexamethylenetetramine (15.4 g, 110 mmol)
-
Acetic Acid (50% aqueous solution, 100 mL)
-
Chloroform (50 mL) or Ethanol (95%)
-
Conc. HCl (for pH adjustment)
Step-by-Step Workflow:
-
Salt Formation (The "Hexaminium" Step):
-
Dissolve 15.4 g HMTA in 50 mL Chloroform in a 250 mL round-bottom flask (RBF).
-
Add 15.5 g of 4-ethylbenzyl chloride dropwise over 10 minutes.
-
Reflux the mixture for 2 hours. A white precipitate (the quaternary salt) will form.
-
Checkpoint: Cool to room temperature. Filter the solid salt and wash with cold chloroform to remove unreacted starting material. Dry in a vacuum desiccator.
-
Validation: The salt should have a melting point >180°C (decomposition).
-
-
Hydrolysis (The Oxidation Step):
-
Transfer the dried salt into a 500 mL RBF.
-
Add 100 mL of 50% aqueous Acetic Acid.
-
Reflux for 2-3 hours.[1] The solution will turn yellow/orange, and an oily layer (the aldehyde) may separate.
-
Add 10 mL conc. HCl and reflux for an additional 15 minutes to ensure complete breakdown of amine intermediates.
-
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).
-
Wash the organic phase with Water (2 x 50 mL) and Saturated NaHCO₃ (to remove acetic acid).
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg) yields the pure aldehyde.
-
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield of Salt | Solvent too wet or reactants old | Use dry chloroform; recrystallize HMTA before use. |
| Emulsion during Extraction | Amphiphilic byproducts | Add brine; filter through Celite pad. |
| Product smells "fishy" | Incomplete hydrolysis (amines remain) | Extend acid reflux time; wash organic phase with 1M HCl. |
Module B: Synthesis of 4-Ethylphenylacetic Acid (PTC Cyanation)
Rationale and Mechanism
Traditional cyanation requires toxic solvents (DMSO/DMF) and high temperatures. Phase Transfer Catalysis (PTC) allows the use of aqueous cyanide and an organic substrate phase, mediated by a quaternary ammonium catalyst.[2] This is safer, greener, and easier to work up.
Mechanism: The Phase Transfer Catalyst (Q+X-) transports the cyanide ion (CN-) from the aqueous phase into the organic phase, where it displaces the chloride on the benzyl substrate.
Figure 2: Phase Transfer Catalysis cycle for the cyanation of 4-ethylbenzyl chloride.
Experimental Protocol
Materials:
-
1-(Chloromethyl)-4-ethylbenzene (15.5 g, 100 mmol)
-
Sodium Cyanide (NaCN) (5.9 g, 120 mmol) [DANGER: POISON]
-
Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%)
-
Water (20 mL)
-
Toluene (20 mL)
-
Sulfuric Acid (50%) for hydrolysis[3]
Step-by-Step Workflow:
-
Cyanation (Nitrile Synthesis):
-
Safety: Perform in a well-ventilated fume hood. Have a cyanide antidote kit available.
-
In a 100 mL RBF, dissolve 5.9 g NaCN in 20 mL water.
-
Add 1.6 g TBAB.
-
Add a solution of 15.5 g 4-ethylbenzyl chloride in 20 mL Toluene.
-
Heat to 80°C with vigorous stirring (mechanical stirring preferred to maximize surface area) for 4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 9:1). Starting material (Rf ~0.8) should disappear; Nitrile (Rf ~0.6) appears.[1][4][5]
-
-
Hydrolysis (Acid Formation):
-
Separate the organic layer containing the nitrile (4-Ethylphenylacetonitrile).
-
Evaporate the toluene.
-
Add 30 mL of 50% H₂SO₄ to the residue.
-
Reflux for 6 hours. The nitrile hydrolyzes first to the amide, then to the acid.
-
Pour the mixture into 100 g of crushed ice. The crude acid should precipitate as a solid.
-
-
Purification:
References
-
Sommelet Reaction Mechanism & Scope
-
Angyal, S. J. (1954).[8] "The Sommelet Reaction". Organic Reactions, 8, 197.
-
-
Phase Transfer Catalysis Protocols
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.
-
-
Chemical Data & Safety (4-Ethylbenzyl chloride)
-
PubChem Compound Summary for CID 73843.
-
-
Pharmaceutical Relevance (Sibutramine/Aldehyde Intermediates)
-
"Synthesis of Sibutramine and related compounds." U.S. Patent 4,929,629.
-
-
General Benzyl Cyanide Synthesis (Org. Synth.)
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Ethylbenzyl chloride | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. CN102050721A - Method for synthesizing phenylacetic acid from benzyl chloride carbonyl - Google Patents [patents.google.com]
- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. phasetransfer.com [phasetransfer.com]
Application Note: Chemoselective N-Alkylation of Amines with (Chloromethyl)ethylbenzene
[1]
Abstract
This application note details the protocol for the N-alkylation of primary and secondary amines using 1-(chloromethyl)-4-ethylbenzene (also known as 4-ethylbenzyl chloride).[1] This reaction is a cornerstone in Medicinal Chemistry for modulating the lipophilicity (logP) of lead compounds during Structure-Activity Relationship (SAR) studies.[1] We provide a robust, self-validating methodology that minimizes common side reactions such as over-alkylation (quaternization), ensuring high yield and purity.[1]
Introduction & Strategic Rationale
The introduction of a 4-ethylbenzyl moiety is a strategic modification in drug development.[2] Unlike a simple methyl or benzyl group, the 4-ethylbenzyl group adds significant steric bulk and lipophilicity without introducing reactive metabolic "soft spots" often associated with longer alkyl chains.
Key Applications
-
Lipophilicity Modulation: Increases the
of the parent amine, potentially improving blood-brain barrier (BBB) penetration or membrane permeability.[1] -
Steric Exploration: The ethyl group at the para position probes the depth of hydrophobic pockets in receptor binding sites.[1]
-
Analytical Derivatization: Enhances UV retention and detectability in HPLC by introducing a distinct aromatic chromophore.[1]
Chemical Challenges
The reaction proceeds via an
Reaction Mechanism & Logic
The reaction follows a classical Finkelstein-assisted
Mechanism Visualization
Figure 1: Catalytic cycle showing the in situ conversion to the iodide species for enhanced reactivity.
Materials & Safety (E-E-A-T)
Reagents
-
Substrate: Target Amine (1.0 equiv).
-
Reagent: 1-(Chloromethyl)-4-ethylbenzene (1.1 equiv) [CAS: 1467-05-6].[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 - 3.0 equiv).[1] -
Catalyst: Potassium Iodide (KI) (0.1 equiv).[1]
-
Solvent: Acetonitrile (MeCN) (HPLC Grade) or DMF (for low solubility amines).[1]
Safety Critical Warning
(Chloromethyl)ethylbenzene is a potent lachrymator and alkylating agent. [1]
Experimental Protocols
Protocol A: Preparative Synthesis (Standard Scale: 1–10 mmol)
Best for isolating pure material for biological testing.[1]
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Base Addition: Add
(2.0 equiv) and KI (0.1 equiv) . Stir for 5 minutes at room temperature.-
Why? Pre-stirring ensures the base is dispersed and the amine is deprotonated (if using an amine salt as starting material).[1]
-
-
Reagent Addition: Add 1-(Chloromethyl)-4-ethylbenzene (1.1 equiv) dropwise via syringe.
-
Control: If the amine is primary and you wish to avoid dialkylation, cool to 0°C during addition and add the reagent very slowly over 30 minutes.[1]
-
-
Reaction: Heat the mixture to 60°C (oil bath). Monitor via TLC or LC-MS.[1]
-
Duration: Typically 2–6 hours.[1]
-
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[1]
Protocol B: High-Throughput Derivatization (Analytical Scale: <50 mg)
Best for rapid GC/HPLC analysis or library generation.[1]
-
Vessel: Use a 4 mL glass vial with a septum cap.
-
Mix: Combine:
-
100 µL Amine solution (0.5 M in DMF).
-
110 µL Reagent solution (0.5 M in DMF).
-
20 mg Polymer-supported Carbonate base (e.g., PS-CO3).[1]
-
Note: Solid-supported bases eliminate the need for filtration/aqueous workup in HTS.
-
-
Incubate: Shake at 60°C for 4 hours.
-
Scavenge: Add 50 mg Polymer-supported Isocyanate (PS-NCO) to scavenge excess amine, and 50 mg Polymer-supported Amine (PS-Trisamine) to scavenge excess benzyl chloride.[1] Shake for 2 hours.
-
Analyze: Filter and inject directly into LC-MS.
Data Presentation & Analysis
Expected Analytical Data
When characterizing the product, look for these specific diagnostic signals.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Benzylic | |
| 1H NMR | Ethyl | |
| 1H NMR | Ethyl | |
| 13C NMR | Benzylic Carbon : Shift indicates successful N-alkylation.[1] | |
| LC-MS | Mass shift corresponding to the addition of the ethylbenzyl group ( |
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for the synthesis and purification workflow.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Dialkylation (Tertiary amine forms quaternary salt) | Reagent excess or high temp.[1] | Use 1.5 equiv of Amine (excess substrate) and add the halide dropwise at 0°C. |
| Low Conversion | Poor solubility or "dead" catalyst.[1] | Switch solvent to DMF . Ensure KI is fresh (should be white, not yellow). Increase temp to 80°C. |
| Emulsion during Workup | Amphiphilic product.[1] | Do not shake vigorously.[1][5] Use DCM instead of EtOAc for extraction. Add saturated NaCl (Brine).[1] |
| Unknown Impurity by NMR | Hydrolysis of reagent. | Check for benzyl alcohol peak (benzylic |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard text for
mechanism and amine alkylation principles). [1] -
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15156, 1-(Chloromethyl)-4-ethylbenzene. Retrieved from PubChem.[1] [Link][1]
-
Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(46), 9151-9200.[1] (Comprehensive review on N-alkylation methodologies including cesium/potassium carbonate bases). [Link]
experimental setup for chloromethylation of ethylbenzene
Technical Application Note: High-Selectivity Chloromethylation of Ethylbenzene
Executive Summary
This application note details the experimental setup and protocol for the chloromethylation of ethylbenzene to produce p-ethylbenzyl chloride (PEBC), a critical intermediate in the synthesis of Ibuprofen and various agrochemicals. While the Blanc reaction is a century-old method, its industrial and laboratory application requires rigorous control to maximize regioselectivity (para vs. ortho) and, most critically, to manage the formation of the potent carcinogen bis(chloromethyl) ether (BCME). This guide synthesizes industrial patent methodologies with laboratory precision to ensure a high-yield, safe, and reproducible workflow.
Mechanistic Principles & Reaction Design
The Blanc chloromethylation is an Electrophilic Aromatic Substitution (EAS). In this system, zinc chloride (
Key Mechanistic Steps:
-
Depolymerization: Paraformaldehyde depolymerizes to formaldehyde in the presence of acid.
-
Activation:
coordinates with formaldehyde/HCl to generate the electrophile ( or a polarized complex). -
Substitution: The electrophile attacks the ethylbenzene ring. The ethyl group is an ortho, para-director; however, steric hindrance favors the para position.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the benzyl chloride.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway of Blanc chloromethylation showing the primary product route and the critical side-reaction forming carcinogenic BCME.
Safety & Hazard Mitigation (BCME Protocol)
WARNING: The combination of formaldehyde and hydrogen chloride can spontaneously form Bis(chloromethyl) ether (BCME) , a Group 1 Carcinogen.
-
Engineering Controls: All operations must occur in a certified fume hood. The reactor exhaust must be scrubbed (NaOH trap) to neutralize HCl and destroy trace ethers.
-
Closed System: Use a closed reactor setup to prevent vapor release.
-
PPE: Double nitrile gloves, face shield, and lab coat are mandatory. A respirator with organic vapor cartridges is recommended during sampling.
Experimental Setup & Equipment
To ensure reproducibility and safety, a modular reactor setup is required.
Diagram 2: Reactor Workflow & Process Flow
Caption: Process flow from reagent charging to purification, highlighting the critical scrubber integration for safety.
Detailed Protocol
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Notes |
| Ethylbenzene | Substrate | 1.0 | High purity (>99%) required to minimize xylene impurities. |
| Paraformaldehyde | C1 Source | 1.2 - 1.5 | Use powder form. Excess ensures conversion but increases BCME risk. |
| Zinc Chloride ( | Catalyst | 0.2 - 0.5 | Anhydrous preferred. Must be handled rapidly (hygroscopic). |
| HCl (Gas) | Reagent | Excess | Sparged continuously. |
| Alt: Conc. HCl (37%) | Reagent | Excess | If gas is unavailable; requires higher catalyst load. |
Step-by-Step Methodology
Step 1: Reactor Charging
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser, a thermometer/thermocouple, and a gas inlet tube (subsurface).
-
Connect the top of the condenser to a trap containing 10% NaOH solution (Scrubber).
-
Charge Ethylbenzene (1.0 eq) and Paraformaldehyde (1.2 eq) into the flask.
-
Add anhydrous
(0.3 eq). The mixture will be a suspension.
Step 2: Reaction Initiation
-
Heat the mixture to 60°C using an oil bath. Note: Do not exceed 70°C initially to prevent rapid polymerization of formaldehyde.
-
Begin a slow stream of dry HCl gas . If using aqueous HCl, add dropwise via an addition funnel while maintaining temperature.
-
The suspension will gradually clear as paraformaldehyde depolymerizes and reacts.
Step 3: Process Monitoring
-
Maintain temperature at 65-70°C for 4-6 hours.
-
End-point: Monitor by GC. Look for the disappearance of ethylbenzene. The density of the organic layer will increase (Ethylbenzene
, Product ).
Step 4: Workup & Quenching [3]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (equal volume) to quench the catalyst and unreacted HCl.
-
Transfer to a separatory funnel.
-
Top Layer: Organic Product (Crude PEBC).
-
Bottom Layer: Aqueous Acid/Zinc waste (Dispose as hazardous waste).
-
-
Wash the organic layer:
-
Dry over anhydrous
and filter.
Step 5: Purification
-
Perform fractional distillation under reduced pressure (vacuum is essential to prevent thermal degradation).
-
Fraction 1: Unreacted Ethylbenzene.
-
Fraction 2: p-Ethylbenzyl chloride (Boiling point approx. 96-98°C at 15 mmHg).
-
Residue: Polymerized byproducts and bis-chloromethylated species.
-
Process Analytics & Quality Control
| Parameter | Specification | Analytical Method |
| Purity | > 98.0% | GC-FID (DB-5 Column) |
| Isomer Ratio | para : ortho > 90:10 | H-NMR or GC |
| Appearance | Clear, colorless liquid | Visual |
| Residual Zinc | < 10 ppm | ICP-MS (Critical for pharma applications) |
Troubleshooting Guide:
-
Low Conversion: Check HCl flow rate; ensure
was dry. Increase agitation speed. -
High Viscosity/Tars: Temperature too high (>80°C) caused polymerization. Reduce temp.
-
Emulsion: During workup, if layers don't separate, add more brine or a small amount of dichloromethane to break the emulsion.
References
-
Blanc Chloromethylation Mechanism & Scope
-
Industrial Process Parameters
- Google Patents. (2001). "Production process of ethylbenzyl chloride (CN1370764A)."
-
Source:
-
Safety Data (BCME)
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Bis(chloromethyl) ether."[8]
-
Source:
-
-
Reaction Optimization
- ScienceMadness Library.
-
Source:
Sources
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. nj.gov [nj.gov]
- 6. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. agilent.com [agilent.com]
Application Note & Protocol Guide: The Role of Lewis Acid Catalysts in Reactions of (Chloromethyl)ethylbenzene
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the pivotal role of Lewis acid catalysts in mediating chemical transformations of (chloromethyl)ethylbenzene, a versatile bifunctional monomer also known as vinylbenzyl chloride (VBC). We will explore the fundamental principles of Lewis acid catalysis, focusing on the archetypal Friedel-Crafts alkylation reaction. This guide elucidates reaction mechanisms, offers a comparative analysis of common Lewis acids, and presents a comprehensive, field-proven laboratory protocol. The content is designed to bridge theoretical understanding with practical application, enabling researchers to make informed decisions in experimental design and execution.
Theoretical Background: Activating the Benzylic Halide
This compound is a unique reagent possessing two distinct reactive sites: a polymerizable vinyl group and a reactive chloromethyl group. The benzylic C-Cl bond in the chloromethyl moiety is the primary target for Lewis acid catalysis.
A Lewis acid is an electron-pair acceptor. In the context of organic synthesis, Lewis acids are instrumental in activating substrates for electrophilic reactions. For a benzylic halide like this compound, the primary role of a Lewis acid is to facilitate the cleavage of the carbon-chlorine bond. This is achieved through coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) with the lone pair electrons on the chlorine atom. This coordination polarizes the C-Cl bond, making the chloride a much better leaving group and generating a highly electrophilic species.[1][2][3]
The resulting intermediate is a resonance-stabilized benzylic carbocation, which is a potent electrophile capable of reacting with a wide range of nucleophiles, most notably aromatic rings in Friedel-Crafts alkylation reactions.[4][5] The stability of this carbocation is a key factor that drives the reaction forward and generally prevents the skeletal rearrangements often observed with less stable primary alkyl halides.[6][7]
Core Application: The Friedel-Crafts Alkylation Mechanism
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation in organic chemistry and a primary application for Lewis acid-catalyzed reactions of this compound.[8][9] The mechanism proceeds through three principal steps:
-
Generation of the Electrophile: The Lewis acid catalyst reversibly coordinates with the chlorine atom of this compound, forming a highly polarized complex or a discrete carbocation.[1][2]
-
Electrophilic Attack: The electron-rich π-system of an aromatic ring (the nucleophile) attacks the electrophilic benzylic carbon. This disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Regeneration of the Catalyst: A weak base, typically the complex anion formed in the first step (e.g., [AlCl₄]⁻), abstracts a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[1][3]
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Alkylation.
Catalyst Selection: A Comparative Analysis
The choice of Lewis acid is critical and directly impacts reaction rate, selectivity, and yield. The catalytic activity is generally proportional to the acid's strength.[6] However, a stronger catalyst is not always better, as it can promote undesirable side reactions.
| Lewis Acid Catalyst | Relative Activity | Key Characteristics & Considerations |
| AlCl₃ (Aluminum Chloride) | Very High | - The most common and highly active catalyst for Friedel-Crafts reactions.[1][8] - Highly hygroscopic; requires strictly anhydrous conditions. - Can promote polyalkylation and isomerization. - Often used in stoichiometric amounts due to complexation with products. |
| FeCl₃ (Iron(III) Chloride) | High | - A cost-effective and potent alternative to AlCl₃.[10][11] - Less moisture-sensitive than AlCl₃ but still requires dry conditions. - Generally provides good yields and is widely used in industrial processes.[12] |
| SnCl₄ (Tin(IV) Chloride) | Moderate | - A milder Lewis acid, useful for reactions with sensitive substrates. - Can be used to initiate cationic polymerization.[13] - Often soluble in a wider range of organic solvents. |
| TiCl₄ (Titanium(IV) Chloride) | Moderate | - Effective for deoxyhalogenation and reactions with carbonyl-containing substrates.[14][15] - Highly reactive with water, releasing HCl gas. |
| ZnCl₂ (Zinc Chloride) | Low | - A mild and less active catalyst. - Often used when strong acids would cause substrate decomposition. |
Detailed Protocol: FeCl₃-Catalyzed Alkylation of Benzene
This protocol details the synthesis of (4-ethylbenzyl)benzene via the Friedel-Crafts alkylation of benzene with this compound, using iron(III) chloride as the catalyst.
Objective: To synthesize (4-ethylbenzyl)benzene with high selectivity and yield.
Materials & Reagents:
-
This compound (mixture of isomers), 97%
-
Anhydrous Benzene, ACS Grade, ≥99.5%
-
Anhydrous Iron(III) Chloride (FeCl₃), ≥98%
-
Dichloromethane (DCM), Anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.
-
Anhydrous FeCl₃ is corrosive and hygroscopic. Handle in a dry environment (glove box or under an inert atmosphere) and avoid contact with skin.
-
This compound is a lachrymator and irritant. Handle with care in a fume hood.
-
The reaction can be exothermic. Use an ice bath to control the temperature during addition.
Step-by-Step Experimental Procedure
-
Apparatus Setup:
-
Assemble the three-neck flask with the magnetic stir bar, reflux condenser (with N₂/Ar inlet), and addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas to eliminate moisture.
-
Establish a positive pressure of inert gas.
-
-
Charging Reactants:
-
To the reaction flask, add anhydrous benzene (a large excess is used to minimize polyalkylation, e.g., 10 equivalents) and anhydrous FeCl₃ (0.1 equivalents).
-
Begin stirring the mixture and cool the flask to 0-5 °C using an ice-water bath.
-
-
Substrate Addition:
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) dissolved in a small amount of anhydrous benzene or DCM.
-
Add the this compound solution dropwise to the stirred, cooled mixture in the flask over 30-60 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow addition prevents a rapid exotherm and reduces the formation of polymeric side products.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
CAUTIOUSLY quench the reaction by slowly adding 1 M HCl solution. This deactivates the FeCl₃ catalyst and dissolves any remaining iron salts. An exotherm and gas evolution (HCl) may occur.
-
Transfer the entire mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The washes remove the catalyst, acidic byproducts, and water-soluble impurities.
-
Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Isolation:
-
The crude product will be a yellowish oil. Purify via vacuum distillation or flash column chromatography on silica gel to obtain the pure (4-ethylbenzyl)benzene.
-
Caption: Workflow for FeCl₃-Catalyzed Friedel-Crafts Alkylation.
Common Challenges & Field-Proven Solutions
-
Problem: Polyalkylation. The alkylated product is often more nucleophilic than the starting arene, leading to a second alkylation.[5][7][16]
-
Solution: Use a large stoichiometric excess of the aromatic substrate (e.g., benzene) to increase the probability that the electrophile collides with a starting material molecule rather than a product molecule.
-
-
Problem: Catalyst Deactivation. The presence of water will hydrolyze the Lewis acid, rendering it inactive.
-
Solution: Ensure all glassware is meticulously dried, use anhydrous grade solvents and reagents, and maintain a positive pressure of a dry, inert atmosphere (N₂ or Ar) throughout the setup and reaction.
-
-
Problem: Formation of Tar/Polymeric Byproducts. This can occur if the reaction temperature is too high or if the concentration of the alkylating agent is excessive. This compound itself can polymerize.[17][18]
-
Solution: Maintain strict temperature control, especially during the addition phase, by using an ice bath. Add the alkylating agent slowly and in a diluted form.
-
Alternative Application: Lewis Acid-Initiated Cationic Polymerization
While the chloromethyl group is the focus of Friedel-Crafts chemistry, the vinyl group of this compound makes it a valuable monomer. Lewis acids such as SnCl₄, AlCl₃, and TiCl₄ can initiate the cationic polymerization of vinyl monomers.[13] In this context, the Lewis acid can activate the monomer, leading to the formation of poly(vinylbenzyl chloride), a highly functional polymer that serves as a precursor for ion-exchange resins and other advanced materials.[17][18] The mechanism typically involves the formation of a carbocationic species that propagates by adding to the vinyl group of subsequent monomer units.
Conclusion
Lewis acid catalysts are indispensable tools for unlocking the synthetic potential of this compound. Their primary function is to generate a highly reactive benzylic carbocation, which is the key electrophile in Friedel-Crafts alkylation reactions for forming new carbon-carbon bonds with aromatic systems. The successful execution of these reactions hinges on a rational choice of catalyst, strict control of reaction conditions to mitigate side reactions like polyalkylation, and the rigorous exclusion of moisture. By understanding the underlying mechanistic principles and adhering to validated protocols, researchers can effectively leverage this chemistry for applications in materials science, polymer synthesis, and drug development.
References
-
Title: The alkylation of benzene - electrophilic substitution Source: Chemguide URL: [Link]
-
Title: The Friedel-Crafts Alkylation of Benzene Source: Chemistry LibreTexts URL: [Link]
-
Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Friedel–Crafts Alkylation Source: Chemistry Steps URL: [Link]
-
Title: Alkylation of benzene with ethyl chloride catalyzed by Lewis acidic ionic liquids Source: ResearchGate URL: [Link]
-
Title: Predict the product of the following Friedel–Crafts alkylation re... Source: Pearson+ URL: [Link]
-
Title: friedel-crafts reactions of benzene and methylbenzene Source: Chemguide URL: [Link]
-
Title: 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction Source: OpenStax URL: [Link]
-
Title: 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: Lewis Acid Catalyzed Benzylic Bromination Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Friedel Crafts Alkylation of Benzene Reaction Mechanism Source: YouTube URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents Source: Universiti Kebangsaan Malaysia URL: [Link]
-
Title: electrophilic substitution - an industrial alkylation of benzene Source: Chemguide URL: [Link]
-
Title: Friedel-Crafts alkylation (video) Source: Khan Academy URL: [Link]
- Title: Process for the preparation of substituted vinylbenzyl chloride Source: Google Patents URL
-
Title: Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry Source: UniVOOK URL: [Link]
-
Title: Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis Source: ACS Publications URL: [Link]
-
Title: Catalytic performance of FeCl3 for the alkylation of benzene with benzyl chloride Source: ResearchGate URL: [Link]
-
Title: Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols Source: Organic Chemistry Portal URL: [Link]
-
Title: The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether Source: ResearchGate URL: [Link]
-
Title: SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols Source: ResearchGate URL: [Link]
-
Title: Reactions on the "Benzylic" Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]
-
Title: Lewis Pair Catalysts in the Polymerization of Lactide and Related Cyclic Esters Source: MDPI URL: [Link]
-
Title: Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts Source: MDPI URL: [Link]
Sources
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- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Predict the product of the following Friedel–Crafts alkylation re... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
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- 10. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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Application Notes and Protocols for Surface Functionalization using (Chloromethyl)ethylbenzene Derivatives
Introduction: The Versatility of (Chloromethyl)ethylbenzene Derivatives in Surface Engineering
This compound (CMEB) and its derivatives are highly versatile molecules for the modification and functionalization of a wide range of surfaces. The presence of the reactive chloromethyl group on the aromatic ring provides a convenient handle for covalently attaching a variety of molecules, including polymers, biomolecules, and other functional moieties. This reactivity, primarily centered around the benzylic chloride, allows for the formation of stable carbon-carbon or carbon-heteroatom bonds, making CMEB-functionalized surfaces robust for various applications.[1]
These derivatives are particularly valuable in fields ranging from materials science and biotechnology to drug development, where precise control over surface properties is paramount. Applications include the creation of biocompatible coatings, the development of sensors with enhanced specificity, and the fabrication of platforms for controlled drug release. The ethylbenzene component can enhance the hydrophobicity of a surface, a property that can be finely tuned through subsequent modifications.[2]
This guide provides a comprehensive overview of the strategies and detailed protocols for functionalizing surfaces using CMEB derivatives. We will delve into the two primary approaches: "grafting from" and "grafting to," with a focus on the underlying principles that govern the choice of methodology. Furthermore, we will explore the formation of self-assembled monolayers (SAMs) and provide detailed protocols for the characterization of the modified surfaces.
Core Concepts: "Grafting From" vs. "Grafting To"
The two principal strategies for attaching polymer chains to a surface are the "grafting from" and "grafting to" methods. The choice between these approaches is dictated by the desired grafting density, polymer chain length, and the complexity of the polymer to be attached.
-
"Grafting From" (Surface-Initiated Polymerization): In this approach, an initiator molecule, in this case, a CMEB derivative, is first immobilized on the substrate. Polymer chains are then grown directly from the surface-bound initiators. This method is advantageous for achieving high grafting densities, leading to the formation of dense "polymer brushes." The steric hindrance that limits the "grafting to" approach is largely overcome here, as small monomer units can easily diffuse to the active polymerization sites on the surface.[3][4][5]
-
"Grafting To": This method involves the synthesis of a polymer with a reactive terminal group that can subsequently react with a functionalized surface. In the context of CMEB, the surface would first be functionalized with the CMEB derivative, and then a pre-synthesized polymer with a suitable nucleophilic end-group would be attached. A significant limitation of this method is steric hindrance; as more polymer chains attach to the surface, it becomes increasingly difficult for new chains to access the reactive sites, resulting in lower grafting densities compared to the "grafting from" approach.[3][6]
A comparative study on the functionalization of graphene nanoplatelets with poly(methyl methacrylate) highlighted this difference, showing significantly higher grafting ratios for the "grafting from" method.[6]
Caption: Comparison of "Grafting From" and "Grafting To" workflows.
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) from CMEB-Functionalized Surfaces ("Grafting From")
SI-ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymer brushes with controlled molecular weight and low polydispersity. The benzyl chloride group of CMEB acts as an excellent initiator for this process.
Part A: Immobilization of the CMEB Initiator on a Silicon Substrate
This protocol describes the formation of a self-assembled monolayer (SAM) of a CMEB-silane derivative on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers
-
(4-chloromethylphenyl)trimethoxysilane (CMPTMS) or a similar CMEB-silane derivative
-
Anhydrous toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the silicon wafers in piranha solution for 15-20 minutes to remove organic residues and create a hydrophilic surface with silanol groups. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse the wafers thoroughly with copious amounts of DI water and then with ethanol.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Initiator Immobilization:
-
Prepare a 1-5 mM solution of the CMEB-silane derivative (e.g., CMPTMS) in anhydrous toluene.
-
Immerse the cleaned and dried silicon wafers in the initiator solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
After incubation, remove the wafers and rinse them with fresh toluene to remove any physisorbed initiator molecules.
-
Dry the initiator-functionalized wafers under a stream of nitrogen.
-
Part B: "Grafting From" Polymerization via SI-ATRP
This part of the protocol details the growth of a polymer brush from the CMEB-functionalized surface. Polystyrene is used as an example.
Materials:
-
CMEB-functionalized silicon wafer (from Part A)
-
Styrene (monomer), freshly distilled to remove inhibitors
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)
-
2,2'-Bipyridine (bpy) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous toluene or another suitable solvent (e.g., anisole)
-
Inert gas (nitrogen or argon)
-
Schlenk flask or glovebox
Rationale for Catalyst and Ligand Choice:
The catalyst system is crucial for a controlled ATRP process. The transition metal complex (e.g., CuBr/bpy) reversibly activates and deactivates the growing polymer chains, maintaining a low concentration of active radicals and minimizing termination reactions. The ligand solubilizes the copper salt in the organic medium and tunes the reactivity of the catalyst. The choice of ligand affects the polymerization rate and the degree of control. For styrene polymerization, bpy and its derivatives are commonly used ligands.[7][8]
Procedure:
-
Preparation of the Polymerization Solution:
-
In a Schlenk flask under an inert atmosphere, add the desired amount of styrene monomer and solvent. A typical monomer concentration is 1-5 M.
-
In a separate flask, add the catalyst (e.g., CuBr) and ligand (e.g., bpy) in a 1:2 molar ratio. The amount of catalyst is typically in a 1:1 molar ratio with the estimated surface-bound initiator.
-
Degas the monomer solution by several freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the catalyst/ligand mixture to the monomer solution and stir until a homogeneous solution is formed.
-
-
Surface-Initiated Polymerization:
-
Place the CMEB-functionalized wafer in the Schlenk flask containing the polymerization solution.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired temperature (e.g., 90-110 °C for styrene).
-
Allow the polymerization to proceed for the desired time (typically 1-24 hours). The reaction time will influence the final thickness of the polymer brush.
-
-
Post-Polymerization Work-up:
-
Remove the wafer from the polymerization solution and rinse it thoroughly with a good solvent for the polymer (e.g., toluene or tetrahydrofuran (THF)) to remove any non-grafted polymer.
-
Soxhlet extraction for 24 hours can be performed for a more rigorous cleaning.
-
Dry the polymer-grafted wafer under a stream of nitrogen.
-
Sources
- 1. Optimization of Aqueous SI-ATRP Grafting of Poly(Oligo(Ethylene Glycol) Methacrylate) Brushes from Benzyl Chloride Macroinitiator Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Polymer Grafting and its chemical reactions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
Application Note: High-Purity Functionalization of (Chloromethyl)ethylbenzene for Fragrance Intermediates
Executive Summary
(Chloromethyl)ethylbenzene (CMEB), specifically the para-isomer (1-(chloromethyl)-4-ethylbenzene), serves as a critical electrophilic "anchor" in the synthesis of high-value fragrance molecules. Its primary utility lies in its conversion to 4-ethylbenzaldehyde , a precursor for the marine-floral odorant Floralozone (3-(4-ethylphenyl)-2,2-dimethylpropanal).
This guide details the Sommelet Reaction , the industry-standard protocol for converting CMEB to 4-ethylbenzaldehyde with high regioselectivity and minimal oxidation byproducts. We also outline the safety protocols required for handling benzylic chlorides, which are potent lachrymators.
Chemical Context & Mechanism[1][2][3][4][5]
The Role of CMEB
In fragrance chemistry, the ethyl group on the aromatic ring provides a subtle, sweet, and diffusive character compared to the sharper methyl analogs. CMEB acts as a benzylic electrophile, susceptible to nucleophilic attack (
The Sommelet Reaction Mechanism
Direct oxidation of benzylic halides to aldehydes is often difficult to control, leading to over-oxidation to benzoic acids. The Sommelet reaction utilizes Hexamethylenetetramine (HMTA) to bypass this issue.
-
Quaternization: CMEB reacts with HMTA to form a quaternary ammonium salt (hexaminium salt).
-
Hydrolysis/Redox: Under acidic reflux, the salt undergoes a complex fragmentation and intramolecular redox process (involving a hydride shift) to release the aldehyde and methylamine/ammonia byproducts.
Key Advantage: This method preserves the ethyl chain integrity and prevents over-oxidation.
Experimental Protocol: Synthesis of 4-Ethylbenzaldehyde
Materials & Reagents
| Reagent | Purity | Role |
| This compound | >97% (p-isomer) | Substrate |
| Hexamethylenetetramine (HMTA) | >99% | Aminating/Oxidizing Agent |
| Acetic Acid (50% aq) | Glacial/Distilled | Solvent & Catalyst |
| Hydrochloric Acid (conc.) | 37% | Hydrolysis Agent |
| Toluene | ACS Grade | Extraction Solvent |
Step-by-Step Procedure
Phase 1: Formation of the Hexaminium Salt
-
Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Add 28.0 g (0.2 mol) of HMTA and 100 mL of Chloroform (or Ethanol).
-
Addition: Add 30.9 g (0.2 mol) of this compound dropwise over 20 minutes while stirring at room temperature.
-
Reaction: Heat the mixture to mild reflux (approx. 60°C) for 4 hours. A thick white precipitate (the hexaminium salt) will form.
-
Isolation: Cool to 0°C. Filter the precipitate and wash with cold chloroform to remove unreacted starting material. Note: The salt is hygroscopic; proceed immediately to Phase 2.
Phase 2: Sommelet Hydrolysis
-
Solvation: Transfer the hexaminium salt into a clean flask containing 100 mL of 50% aqueous Acetic Acid .
-
Reflux: Heat the mixture to reflux (approx. 100–105°C) for 2 hours. The solution will turn yellow/orange as the aldehyde forms.
-
Acidification: Add 30 mL of conc. HCl and continue refluxing for an additional 15 minutes. This ensures complete breakdown of Schiff base intermediates.
-
Work-up:
-
Cool the mixture to room temperature.
-
Extract the aqueous layer with Toluene (3 x 50 mL) .
-
Wash combined organic layers with Saturated NaHCO₃ (to remove acetic acid) and Brine .
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification & Analysis
-
Distillation: Purify the crude oil via vacuum distillation (bp ~85°C at 5 mmHg).
-
Target Yield: 75–82%
-
Sensory Check: The product should exhibit a sweet, anise-like, bitter-almond odor.
Visualization of Workflows
Reaction Pathway (DOT Diagram)
Caption: Figure 1. The synthetic pathway transforming CMEB into the Floralozone precursor via the Sommelet reaction.
Process Workflow (DOT Diagram)
Caption: Figure 2. Operational workflow for the isolation of high-purity 4-ethylbenzaldehyde.
Safety & Handling (Critical)
Warning: this compound is a Lachrymator (tear-inducing agent) and a skin irritant.
-
Engineering Controls: All transfers of the starting material must occur within a certified fume hood with a face velocity >100 fpm.
-
Neutralization: Spills should be neutralized immediately with a dilute ammonia solution to decompose the alkyl chloride.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
-
Waste: Aqueous waste from the Sommelet reaction contains formaldehyde and methylamine (byproducts of HMTA decomposition); dispose of as hazardous basic organic waste.
References
-
Angyal, S. J. (1954). The Sommelet Reaction. Organic Reactions, 8, 197.[1]
-
Bedoukian, P. Z. (1986).[2] Perfume and Flavoring Synthetics.[2] Allured Publishing Corporation. (Standard text for fragrance synthesis protocols).
-
U.S. Patent 4,321,412 . (1982). Preparation of aromatic aldehydes by the Sommelet reaction.[3][4]
-
Foreverest Resources . (2023). Floralozone Technical Data Sheet.
-
Sigma-Aldrich . (2024). Safety Data Sheet: this compound.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (Chloromethyl)ethylbenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of crude (Chloromethyl)ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent and require high-purity material for their work. We will address common issues encountered during purification with practical, field-proven solutions in a direct question-and-answer format.
Understanding Your Crude Product: First Principles
Purification begins with understanding the composition of your crude material. This compound is typically synthesized via the chloromethylation of ethylbenzene, a classic electrophilic aromatic substitution reaction.[1] The nature of this reaction inherently leads to a mixture of products and byproducts that must be removed.
Frequently Asked Questions: The Crude Material
Q: Why is my crude this compound an oily liquid and not a single, pure compound?
A: The chloromethylation of ethylbenzene is rarely perfectly selective. The ethyl group on the benzene ring directs the incoming chloromethyl group to both the ortho (2-) and para (4-) positions.[1] This results in a product that is primarily a mixture of 2-(chloromethyl)ethylbenzene and 4-(chloromethyl)ethylbenzene. The ratio can vary depending on the reaction conditions, but the para isomer is often the major product due to reduced steric hindrance.[1][2]
Q: What are the most common impurities I should expect in my crude product?
A: Besides the mixture of isomers, several key impurities arise from the reaction mechanism and conditions. Identifying these is the first step in selecting a purification strategy.
| Impurity Type | Specific Examples | Reason for Formation |
| Unreacted Starting Material | Ethylbenzene | Incomplete reaction. |
| Over-reaction Products | Dithis compound | A second chloromethylation occurs on the product.[1] |
| Coupling Byproducts | Di(ethylphenyl)methane derivatives | The product, a reactive benzyl chloride, can alkylate another molecule of ethylbenzene, especially with potent Lewis acid catalysts.[1] |
| Residual Catalyst/Reagents | Lewis acids (e.g., AlCl₃, ZnCl₂), Brønsted acids (e.g., H₂SO₄), HCl | Carried over from the reaction. |
| Solvents | Dichloromethane, Carbon Tetrachloride, etc. | Reaction or extraction solvents. |
Purification Strategy Selection
The optimal purification path depends on the scale of your experiment and the nature of the impurities. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting and Methodologies
This section provides detailed protocols and troubleshooting for the most common purification techniques.
Aqueous Work-up and Neutralization
An acidic environment can promote decomposition, especially during heating. Therefore, removing residual acid is a critical first step.
Q: How do I properly neutralize my crude reaction mixture?
A: A standard and effective method is to wash the organic layer with a mild base.[2]
Experimental Protocol: Basic Wash
-
Transfer your crude product into a separatory funnel. If it is not already dissolved in a solvent, add a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Caution: Stopper the funnel and invert gently, frequently venting to release CO₂ gas that may form. Failure to vent can lead to a dangerous pressure buildup.
-
Shake the funnel more vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer again with water, followed by a wash with brine (saturated NaCl solution) to aid in removing residual water.
-
Drain the organic layer into a flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter away the drying agent to yield the neutralized crude product, ready for further purification.[2]
Vacuum Distillation
Distillation is the preferred method for large-scale purification, exploiting differences in boiling points between the product and its impurities.
Q: Why can't I just distill my product at atmospheric pressure?
A: this compound has a high boiling point (approx. 215-217 °C).[1] Heating the compound to this temperature, especially if trace impurities are present, risks decomposition, polymerization, or other side reactions.[3][4] Vacuum distillation lowers the boiling point to a much safer temperature range.
Q: My product is turning dark and decomposing in the distillation flask, even under vacuum. What's happening?
A: This is a classic sign of thermal instability, often catalyzed by residual acidic impurities.
-
Solution 1 (Most Likely): Ensure you have performed a thorough aqueous basic wash (see section 3.1) before distilling. Any remaining acid will accelerate decomposition at elevated temperatures.
-
Solution 2: The compound itself is inherently reactive. Minimize the time it spends at high temperatures. Ensure your vacuum is stable and low, and heat the distillation pot gently and evenly with a heating mantle and stirring.
-
Solution 3: For particularly stubborn cases, adding a small amount of a non-volatile, acid-scavenging agent like anhydrous calcium chloride or potassium carbonate to the distillation pot can prevent decomposition.[3][5]
Experimental Workflow: Fractional Vacuum Distillation
Caption: Workflow for fractional vacuum distillation.
| Compound | Approx. Boiling Point (760 mmHg) | Expected Behavior during Vacuum Distillation |
| Ethylbenzene | 136 °C[6] | Comes over first as a low-boiling forerun. |
| This compound | 215-217 °C [1] | Collect as the main product fraction. |
| Di(ethylphenyl)methane | >300 °C | Remains in the distillation pot as a high-boiling residue. |
Flash Column Chromatography
Chromatography is ideal for smaller scales or when distillation fails to separate key impurities, such as isomers or byproducts with similar boiling points.
Q: I can't separate the components of my mixture. They all come off the column together even though they look separate on TLC.
A: This can be misleading. Several factors could be at play:
-
On-Column Decomposition: Your product might be degrading on the acidic silica gel surface. As it travels down the column, a steady stream of the degradation product is formed, co-eluting with any remaining starting material.[7] To test this, spot your purified product on a TLC plate, let it sit for 30 minutes, and then develop it. If a new spot appears, your compound is not stable on silica.
-
Solution: Use a less acidic stationary phase like neutral alumina, or "deactivate" your silica gel by pre-eluting the column with your solvent system containing 1% triethylamine.[7]
-
Poor Solvent Choice: The solvent system may not be optimal. A common mistake is using a solvent that dissolves the higher Rf compound well but the lower Rf compound poorly, leading to band broadening and poor separation.[7]
Q: My compound is streaking badly on the column and TLC plate. How can I get sharp bands?
A: Streaking is often caused by overloading the column or residual acidic/basic impurities that interact strongly with the silica gel.
-
Solution 1: Ensure your pre-chromatography work-up was thorough. A clean, neutral sample is crucial.
-
Solution 2: Load less material onto the column. A good rule of thumb is to use at least 30-50g of silica for every 1g of crude product.
-
Solution 3: Add a small amount (0.5-1%) of a modifier to your eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. For a neutral but polar compound like this compound that might be interacting with acidic sites, a small amount of an alcohol like methanol can sometimes sharpen bands, but this will significantly increase solvent polarity.
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for flash column chromatography.
Final Purity Assessment
Q: How do I confirm the purity and identity of my final product?
A: A combination of techniques is recommended for full characterization.
-
Gas Chromatography (GC): This is the primary method for assessing purity and determining the ratio of ortho to para isomers.[1][3] A pure sample should show one or two major peaks corresponding to the isomers, with minimal peaks from other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure. Look for the characteristic singlet of the benzylic -CH₂Cl protons (around 4.6 ppm) and the aromatic protons, which will have distinct splitting patterns for the ortho and para isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides both purity information (from the GC trace) and mass information (from the MS) to confirm the molecular weight of your product.
Safety First: Handling this compound
Q: What are the primary safety concerns with this compound?
A: this compound is a member of the benzyl halide family and should be handled with extreme care.
-
Lachrymator: The vapors are highly irritating to the eyes and respiratory system.[3]
-
Corrosive/Alkylating Agent: It is a reactive alkylating agent and can cause severe skin burns and irritation.[8]
-
Potential Carcinogen: Many chloromethylated aromatic compounds are considered potential carcinogens.[3]
All work must be conducted in a certified chemical fume hood.
Q: What Personal Protective Equipment (PPE) is mandatory?
A:
-
Eye Protection: Chemical safety goggles are required at all times.[8][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves, but check your manufacturer's compatibility chart). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][9]
References
- Google Patents. (n.d.). Process for the enhanced separation of ethylbenzene.
-
MDPI. (2022). Optimization and Control for Separation of Ethyl Benzene from C 8 Aromatic Hydrocarbons with Extractive Distillation. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzyl chloromethyl ether. Retrieved February 8, 2026, from [Link]
-
Scribd. (n.d.). Ethylbenzene Production Methods. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2015). In situ crystallization and crystal structure determination of chlorobenzene. Retrieved February 8, 2026, from [Link]
-
WordPress.com. (n.d.). Distillation of Ethylbenzene. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). Chloromethylation of benzene compounds.
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethylbenzene. Retrieved February 8, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2005). Design Guidelines for Distillation Columns in Ethyl-benzene and Styrene Monomer Service. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2015). In situ crystallization and crystal structure determination of chlorobenzene. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved February 8, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted vinylbenzyl chloride.
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Ethylbenzene. Retrieved February 8, 2026, from [Link]
-
YouTube. (2013). Mod-01 Lec-38 Ethyl benzene process case study. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of ethylbenzene from ethyl chloride and benzene catalyzed by chloroaluminate ionic liquid. Retrieved February 8, 2026, from [Link]
-
Canada.ca. (n.d.). Fact sheet: Ethylbenzene. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (n.d.). Ethylbenzene. Retrieved February 8, 2026, from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11. Retrieved February 8, 2026, from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 8, 2026, from [Link]
-
ILO International Chemical Safety Cards (ICSC). (n.d.). ICSC 0268 - ETHYLBENZENE. Retrieved February 8, 2026, from [Link]
-
SIRC. (n.d.). About Ethylbenzene. Retrieved February 8, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 6. Ethylbenzene - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 0268 - ETHYLBENZENE [chemicalsafety.ilo.org]
Technical Support Center: Optimizing the Synthesis of (Chloromethyl)ethylbenzene
Welcome to the technical support center for the synthesis of (Chloromethyl)ethylbenzene. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this compound, a critical intermediate in various manufacturing processes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Introduction: The Chloromethylation of Ethylbenzene
The synthesis of this compound is most commonly achieved via the Blanc chloromethylation reaction, an electrophilic aromatic substitution where ethylbenzene reacts with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a catalyst.[1] While effective, the reaction is notoriously sensitive to process parameters, often leading to challenges with yield, isomer control, and byproduct formation. The ethyl group is an ortho-, para-directing activator, meaning the reaction typically yields a mixture of ortho- and para-(Chloromethyl)ethylbenzene. The primary goal for many applications is to maximize the formation of the para isomer while minimizing impurities.
This guide will help you navigate the complexities of this synthesis, enabling you to achieve higher yields and a cleaner product profile.
Frequently Asked Questions (FAQs)
Q1: What are the most common chloromethylating agents and their pros and cons?
A1: The most prevalent system involves formaldehyde (often as an aqueous solution, formalin) or its polymer, paraformaldehyde, combined with hydrogen chloride (which can be bubbled as a gas or generated in situ from concentrated hydrochloric acid).[2]
-
Paraformaldehyde/HCl: This is often preferred in laboratory settings for its ease of handling compared to gaseous formaldehyde. It must be thoroughly depolymerized for the reaction to proceed efficiently.
-
Formalin/HCl: While economical, the water content in formalin can inhibit certain Lewis acid catalysts (like ZnCl₂) and may require specific reaction setups, such as using a strong Brønsted acid catalyst like sulfuric acid.[3]
-
Chloromethyl Ethers (e.g., bis(chloromethyl) ether - BCME): These reagents are highly effective but are also potent carcinogens.[4] Their use is strictly controlled and generally avoided in modern synthetic protocols unless absolutely necessary and with extreme safety precautions.
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical for both reaction rate and selectivity.
-
Lewis Acids (e.g., ZnCl₂, AlCl₃, SnCl₄): Zinc chloride (ZnCl₂) is the most common catalyst for Blanc chloromethylation.[5] It effectively activates formaldehyde to generate the electrophile.[6] However, stronger Lewis acids like aluminum chloride (AlCl₃) can aggressively promote the formation of diarylmethane byproducts.[7]
-
Brønsted Acids (e.g., H₂SO₄): Concentrated sulfuric acid is an effective catalyst and can be particularly useful when dealing with aqueous formaldehyde solutions.[3] It protonates formaldehyde, increasing its electrophilicity.
-
Phase-Transfer Catalysts (PTC): When using a biphasic system (e.g., aqueous acid and organic ethylbenzene), a PTC like tetrabutylammonium bromide can significantly enhance reaction rates and has been shown to improve the para/ortho isomer ratio.
Q3: What is the primary mechanism of the Blanc chloromethylation?
A3: The reaction proceeds via electrophilic aromatic substitution. Under acidic conditions (with a Lewis or Brønsted acid catalyst), formaldehyde is activated, forming a highly electrophilic species, likely a hydroxymethyl cation ([CH₂OH]⁺) or a related complex.[6][7] The π-electrons of the ethylbenzene ring attack this electrophile. Subsequent loss of a proton re-aromatizes the ring, forming a hydroxymethylethylbenzene (benzyl alcohol derivative). This intermediate is then rapidly converted to the final this compound product by reaction with HCl.[5][8]
Q4: What are the major safety concerns with this reaction?
A4: The primary safety hazard is the potential formation of trace amounts of bis(chloromethyl) ether (BCME) , a highly potent carcinogen.[4][6] All chloromethylation reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). It is also crucial to have a quenching strategy in place to destroy any unreacted formaldehyde or BCME upon reaction completion.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Overall Yield or Incomplete Conversion
-
Potential Cause 1: Ineffective Catalyst Activity.
-
Explanation: Lewis acid catalysts like ZnCl₂ are sensitive to moisture. Water introduced from reagents (e.g., formalin, wet solvents) or atmospheric humidity can hydrolyze and deactivate the catalyst.[4]
-
Solution:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous grade solvents and reagents where possible.
-
If using paraformaldehyde, ensure it is of high purity and dry.
-
Consider switching to a Brønsted acid catalyst system (e.g., H₂SO₄) which is more tolerant of aqueous conditions.[3]
-
-
-
Potential Cause 2: Insufficient Reaction Temperature or Time.
-
Explanation: The chloromethylation of monoalkylbenzenes can be slow.[2] Inadequate temperature or reaction time will result in incomplete conversion of the starting material.
-
Solution:
-
-
Potential Cause 3: Poor Mixing in Biphasic Systems.
-
Explanation: If using an aqueous acid phase and an organic ethylbenzene phase, poor mixing will limit the interfacial area, leading to a slow reaction rate.
-
Solution:
-
Employ vigorous mechanical stirring (e.g., 800 rpm or higher).
-
Incorporate a phase-transfer catalyst (PTC) like tetrabutylammonium bromide to facilitate the transport of reactants between phases.[3]
-
-
Problem 2: Poor Regioselectivity (High ortho:para Isomer Ratio)
-
Potential Cause: Steric Hindrance and Electronic Effects.
-
Explanation: The ethyl group directs electrophilic attack to the ortho and para positions. While the para position is sterically less hindered, high reaction temperatures or highly reactive electrophiles can reduce the selectivity, leading to a higher proportion of the ortho isomer.
-
Solution:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. This enhances selectivity by favoring the sterically less hindered para product.
-
Catalyst Choice: Experiment with different catalysts. While not extensively documented for ethylbenzene specifically, the use of PTCs has been shown to improve p/o selectivity in the chloromethylation of other alkylbenzenes. A patent also suggests that using a catalyst system of acetal, chlorosulfonic acid, and a Lewis acid can result in fewer isomers.[11]
-
-
Problem 3: Significant Formation of Di(ethylphenyl)methane Byproduct
-
Potential Cause: Secondary Friedel-Crafts Alkylation.
-
Explanation: The this compound product is a reactive alkylating agent. Under the reaction's catalytic conditions, it can alkylate another molecule of ethylbenzene, leading to the formation of di(ethylphenyl)methane impurities. This side reaction reduces the yield of the desired product and complicates purification.[5][7]
-
Solution:
-
Control Temperature: Higher temperatures significantly increase the rate of this side reaction. Maintain the lowest practical temperature.[7]
-
Adjust Stoichiometry: Use a molar excess of ethylbenzene relative to the chloromethylating agent. This increases the probability that the electrophile reacts with the starting material rather than the product.
-
Limit Reaction Time: Do not let the reaction run significantly longer than needed for full conversion of the chloromethylating agent. As the product concentration builds, the rate of byproduct formation increases.[7]
-
Avoid Highly Active Catalysts: Strong Lewis acids like AlCl₃ are known to favor diarylmethane formation.[7] Prefer milder catalysts like ZnCl₂.
-
-
Problem 4: Difficulty in Product Purification
-
Potential Cause: Close Boiling Points of Isomers and Byproducts.
-
Explanation: The boiling points of ortho- and para-(Chloromethyl)ethylbenzene are very close, making separation by standard distillation challenging. The diarylmethane byproduct also has a higher boiling point, but complete separation can be difficult.
-
Solution:
-
Optimize the Reaction: The best purification strategy is to minimize the formation of impurities in the first place by applying the solutions in the sections above.
-
Fractional Distillation Under Vacuum: For isomer separation, a carefully controlled fractional distillation using a column with high theoretical plates under reduced pressure is necessary to lower boiling points and prevent degradation.
-
Crystallization: If the product mixture can be induced to solidify, fractional crystallization may be an option, as isomers often have different melting points and solubilities. Stripping crystallization is an advanced technique that has been used to purify similar isomers.[12]
-
-
Data & Protocols
Table 1: Comparison of Catalytic Systems for Chloromethylation
| Catalyst System | Chloromethylating Agent | Typical Conditions | Expected Yield | Key Advantages/Disadvantages |
| ZnCl₂ | Paraformaldehyde, HCl (gas) | Anhydrous, 60-80°C | Moderate to Good | Standard method; sensitive to water; can promote diarylmethane formation.[5][7] |
| H₂SO₄ / PTC | Paraformaldehyde, aq. H₂SO₄ | 115°C, 5 hours | 85-94% | High yield; tolerant of water; PTC improves mixing and may improve selectivity.[3] |
| Acetal / Chlorosulfonic Acid / Lewis Acid | Acetal | Catalytic | High (>99% purity claimed) | Claims high selectivity and catalyst recycling; less common method.[11] |
Experimental Protocol: High-Yield Synthesis Using a Phase-Transfer Catalyst
This protocol is adapted from a high-yield procedure and is designed to maximize the conversion of ethylbenzene while using an aqueous-tolerant catalyst system.[3]
Safety Warning: This reaction must be conducted in a certified chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves. Be aware of the potential for BCME formation.
Reagents:
-
Ethylbenzene
-
Paraformaldehyde
-
Concentrated Sulfuric Acid (e.g., 80% by mass)
-
Tetrabutylammonium Bromide (TBAB)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add ethylbenzene (1.0 eq), paraformaldehyde (1.2 eq), 80% sulfuric acid, and tetrabutylammonium bromide (0.05 eq).
-
Reaction: Heat the mixture to 115°C with vigorous stirring. Maintain this temperature for approximately 5 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by GC.
-
Quenching & Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel containing cold water.
-
Layer Separation: Separate the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
5% Sodium Bicarbonate solution (to neutralize residual acid).
-
Water.
-
Brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (unreacted ethylbenzene) under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to isolate the this compound isomers.
Visual Diagrams
Reaction Mechanism & Side Reaction Pathway
The following diagram illustrates the core reaction mechanism for the formation of this compound and the competing side reaction that leads to the di(ethylphenyl)methane byproduct.
Caption: Mechanism of chloromethylation and the competing side reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Barbero, M., Cadamuro, S., & Dughera, S. (n.d.). Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). US3213148A - Chloromethylation.
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Blanc chloromethylation. Retrieved from [Link]
- Google Patents. (n.d.). CN1169762C - Production process of ethylbenzyl chloride.
-
Eureka | Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Retrieved from [Link]
-
YouTube. (2019, January 31). Chloromethylation Reaction: also known as Blanc Reaction! Retrieved from [Link]
-
3D chemistry. (2020, October 6). Chloromethylation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. US3213148A - Chloromethylation - Google Patents [patents.google.com]
- 3. This compound|High-Purity Reagent [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN1169762C - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]
- 11. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. mdpi.com [mdpi.com]
troubleshooting failed reactions involving (Chloromethyl)ethylbenzene
Topic: Troubleshooting Failed Reactions & Process Optimization
Document ID: TS-CMEB-2024-08 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Reactivity Profile
(Chloromethyl)ethylbenzene (CMEB), specifically the para-isomer (1-(chloromethyl)-4-ethylbenzene), is a "loaded spring" in organic synthesis. The ethyl group at the para position functions as a weak electron-donating group (EDG) via hyperconjugation. This destabilizes the C-Cl bond relative to unsubstituted benzyl chloride, significantly increasing its reactivity toward nucleophiles (
-
Rapid Hydrolysis: Moisture triggers autocatalytic degradation.
-
Wurtz Homocoupling: Metalation attempts often yield the 1,2-bis(ethylphenyl)ethane dimer.
-
Polymerization: Acid-catalyzed Friedel-Crafts self-alkylation.
This guide addresses the three most common "Ticket Categories" we receive from researchers.
Module 1: Pre-Reaction Integrity (Purity & Storage)
User Complaint: "My starting material is cloudy, fuming, or has a sharp acidic smell different from the aromatic odor."
The Diagnosis: Autocatalytic Hydrolysis
CMEB degrades in the presence of trace moisture. The reaction produces HCl, which further catalyzes the breakdown and can initiate polymerization of the styrene derivative formed via elimination.
Degradation Pathway:
Troubleshooting Protocol: Rescue & Purification
If the material is yellow or fuming, do not use it directly in metal-catalyzed cross-couplings.
-
Dissolution: Dissolve the CMEB in a non-polar solvent (Hexanes or Toluene).
-
Acid Neutralization: Wash with cold 5%
(aq) to remove dissolved HCl. -
Drying: Dry organic layer over anhydrous
(avoid for long periods as it can trap alcohols). -
Filtration & Concentration: Filter and rotovap at
. -
Storage: Store over activated 4Å molecular sieves at 2–8°C.
Decision Logic: Purity Assessment
Figure 1: Decision matrix for determining if this compound requires purification before use.
Module 2: Metalation Failures (Grignard Formation)
User Complaint: "I tried to make the Grignard reagent, but the magnesium didn't dissolve, and I ended up with a white solid precipitate. The reaction generated heat but yielded no nucleophile."
The Diagnosis: Wurtz Homocoupling
Benzylic halides are notorious for "Wurtz Coupling" where the formed Grignard reagent reacts immediately with unreacted starting material.
-
Intended:
-
Reality (Coupling):
The "white solid" is usually the dimer (1,2-bis(4-ethylphenyl)ethane) and
Technical Guide: High-Dilution Activation Protocol
To favor Grignard formation over coupling, you must keep the concentration of the electrophile (CMEB) near zero.
Reagents:
-
Magnesium turnings (1.5 - 2.0 equiv), mechanically crushed/activated.
-
Solvent: Anhydrous 2-MeTHF (preferred over THF for higher boiling point and stability).
Step-by-Step:
-
Activation: Flame dry glassware. Add Mg and cover with minimal solvent. Add a crystal of Iodine (
) or 1,2-dibromoethane. Heat until color fades. -
The "Starve" Feed: Dissolve CMEB in a large volume of solvent (0.5 M to 0.1 M).
-
Addition Rate: Add the CMEB solution dropwise over 2–4 hours.
-
Critical: The rate of addition must be slower than the rate of magnesium insertion.
-
-
Temperature: Maintain 0°C to 10°C. Lower temperatures suppress the
coupling reaction more than the radical insertion of Mg.
Data: Solvent Effects on Homocoupling
| Solvent | Dielectric Constant | Homocoupling Risk | Recommendation |
| Diethyl Ether | 4.3 | Moderate | Good for small scale, high volatility risk. |
| THF | 7.5 | High | Solubilizes dimer, masking failure until workup. |
| 2-MeTHF | 6.9 | Low | Recommended. Higher stability, better separation. |
| Toluene/THF (10:1) | Mixed | Lowest | Advanced. Reduces solubility of Mg salts, slowing coupling. |
Module 3: Nucleophilic Substitution (Amination/Etherification)
User Complaint: "I am trying to alkylate a primary amine, but I am getting a mixture of mono-, bis-, and quaternary ammonium salts."
The Diagnosis: Competitive Over-Alkylation
The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the added benzyl group.
Visualizing the Competition
Figure 2: Kinetic pathway of amine alkylation. Note that k2 (rate of second addition) is often faster than k1.
Troubleshooting Protocol: Stoichiometry Control
-
Inverse Addition: Do not add amine to the chloride. Add the chloride solution dropwise to a large excess of amine (3–5 equivalents).
-
Base Selection: Use an inorganic base (
or ) in MeCN or DMF. Avoid strong soluble bases (NaH) which may cause elimination to the styrene derivative. -
Finkelstein Modification (Caution): Adding NaI can catalyze the reaction by forming the transient benzyl iodide.
-
Warning: For CMEB, the iodide is extremely unstable. Only use catalytic NaI (10 mol%) at 0°C.
-
Module 4: Isomer Contamination
User Complaint: "My NMR shows small 'shadow' peaks in the aromatic region, even though the integration is correct."
The Diagnosis: Ortho vs Para Isomers
CMEB is synthesized via chloromethylation of ethylbenzene.[1] The ethyl group is an ortho, para director.[1] While steric hindrance favors the para position, commercial grades (especially "Technical Grade" ~90-95%) often contain 5-15% of the ortho isomer.
Impact:
-
The ortho isomer reacts slower in
reactions (steric bulk). -
It may carry through to your final API (Active Pharmaceutical Ingredient) as a difficult-to-remove impurity.
Solution:
-
Recrystallization: If your downstream intermediate is a solid, recrystallize at that stage. Separation of the liquid benzyl chlorides is difficult by distillation (Boiling points: para ~217°C vs ortho ~210°C are too close for standard lab columns).
References
-
Stability & Safety: PubChem. 1-Chloro-4-(chloromethyl)benzene. National Library of Medicine.
-
Synthesis & Isomers: BenchChem. This compound High-Purity Reagent Data.
-
Grignard Homocoupling: Solvent screening of benzyl chloride Grignard reaction. ResearchGate. (Discusses Wurtz coupling suppression strategies).
-
Reaction Kinetics: The mechanism of the hydrolysis of benzyl chloride. SciSpace. (Kinetic data on hydrolysis rates).
-
Preparation Method: Process for the preparation of substituted vinylbenzyl chloride. Google Patents US3962357A. (Details on chloromethylation and elimination side reactions).
Sources
optimizing temperature and pressure for (Chloromethyl)ethylbenzene alkylation
Topic: Optimization of Temperature, Pressure, and Reaction Kinetics Audience: Drug Development Scientists & Process Chemists
Executive Summary: The Kinetic Balancing Act
Welcome to the technical support hub for (Chloromethyl)ethylbenzene (typically 1-(chloromethyl)-4-ethylbenzene). In drug development, this reagent is a critical "linker" molecule used to attach an ethyl-benzyl motif to a pharmacophore via Friedel-Crafts alkylation .
The Core Challenge: This molecule presents a unique paradox. The chloromethyl group is highly reactive (benzyl chloride derivative), making it prone to rapid self-polymerization (forming poly-xylylene-like tars) before it can alkylate your target substrate. Conversely, the ethyl substituent activates the ring, making it susceptible to transalkylation (migration of the ethyl group) under thermodynamic control.
Optimization Strategy: Success requires shifting the reaction system from Thermodynamic Control (high T, strong acid, reversible) to Kinetic Control (low T, mild acid, irreversible target attack).
Critical Parameter Optimization (Q&A)
Module A: Temperature Control
Q1: My reaction mixture turns into a viscous black tar within minutes of catalyst addition. Is my temperature too high? A: Yes. This is the classic signature of uncontrolled self-alkylation .
-
The Mechanism: this compound acts as both the electrophile and the nucleophile. If the target substrate is not in large excess, or if the temperature is >20°C during catalyst addition, the molecule attacks itself, forming hyper-cross-linked polymers.
-
The Fix:
-
Cryogenic Addition: Cool the reaction vessel to -10°C to 0°C during the catalyst addition phase.
-
Inverse Addition: Do not add the catalyst to the this compound. Instead, dissolve your target substrate and catalyst in the solvent first, then add the this compound dropwise to keep its instantaneous concentration low.
-
Q2: I am seeing "scrambling" of the ethyl group position (meta/para mixtures) in my final product. Why? A: You are operating under Thermodynamic Control .
-
The Cause: High temperatures (>40°C) or prolonged reaction times allow the Lewis Acid (e.g.,
) to reversibly detach the alkyl groups. The ethyl group will migrate to the thermodynamically stable meta position or transalkylate to another ring. -
The Fix:
-
Quench Early: Monitor conversion via HPLC/GC. Quench immediately upon consumption of the starting material.
-
Lower Temperature: Maintain the reaction below 25°C.
-
Switch Catalyst: Move from
(aggressive) to or (milder), which are less likely to catalyze isomerization.
-
Module B: Pressure & Phase Behavior
Q3: Does increasing pressure improve the yield of this alkylation? A: In standard batch liquid-phase chemistry, pressure has a negligible effect on the intrinsic rate. However, pressure is a critical variable in two specific scenarios:
-
Flow Chemistry (Continuous Processing): If you are using a flow reactor, applying back-pressure (5–10 bar) allows you to superheat the solvent (e.g., DCM or DCE) above its boiling point without vaporization. This increases the kinetic rate of the desired alkylation faster than the rate of side-reactions, improving throughput.
-
Volatile Substrates: If your target substrate is a gas (e.g., ethylene or propylene) or highly volatile, pressure is required to maintain the liquid phase concentration necessary for the reaction to occur.
Q4: I am using a sealed vessel (autoclave). What safety precautions are specific to this reagent? A: Warning: this compound releases HCl gas stoichiometrically during alkylation. In a sealed vessel, this generates significant pressure rapidly.
-
Guideline: Ensure your reactor is rated for the theoretical max pressure of HCl generation. Ideally, use a pressure-relief valve set to maintain solvent liquidity while venting excess HCl.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Rapid Exotherm / Runaway | Catalyst added too fast; Concentration too high. | Dilute reaction (0.2 M). Use active cooling. Add catalyst in portions. |
| Polymer/Gum Formation | Self-alkylation of reagent. | Inverse Addition: Add reagent to the catalyst/substrate mixture slowly. |
| Low Conversion | Catalyst deactivation by moisture. | Dry all solvents (<50 ppm water). Benzyl chlorides hydrolyze to alcohols which kill the catalyst. |
| Positional Isomers (meta) | Acid too strong; Temp too high. | Switch from |
| De-ethylation | Retro-Friedel-Crafts. | The reaction is running too long. Quench earlier. |
Visualization: Reaction Pathways & Decision Tree
Figure 1: Mechanistic Pathway & Competition
Caption: The bifurcation between the desired alkylation (Kinetic Path) and the undesired polymerization/isomerization (Thermodynamic Path).
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing yield and purity issues in benzyl alkylations.
Standardized Experimental Protocol
Objective: Alkylation of an aromatic substrate (Ar-H) with 1-(chloromethyl)-4-ethylbenzene.
-
Preparation:
-
Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) over molecular sieves.
-
Purge reactor with
to remove humidity.
-
-
Charge (Inverse Addition Mode):
-
Load Target Substrate (1.0 equiv) and Lewis Acid Catalyst (e.g.,
, 0.05–0.1 equiv) into the reactor. -
Cool to 0°C .
-
-
Addition:
-
Dissolve this compound (1.1 equiv) in minimal dry solvent.
-
Add dropwise over 30–60 minutes, maintaining internal temp <5°C.
-
-
Reaction:
-
Stir at 0°C–20°C. Monitor by HPLC.
-
Note: Do not reflux unless conversion stalls.
-
-
Quench:
-
Pour mixture into ice-water acidified with dilute HCl.
-
Separate organic layer immediately to prevent hydrolysis of any unreacted chloride (if recovery is needed).
-
References
-
Mechanism of Friedel-Crafts Alkylation
-
Optimization of Hyper-Cross-Linked Polymers (Polymerization Risks)
-
Kinetic vs.
-
Pressure Effects in Friedel-Crafts Reactions
Sources
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
dealing with instability of (Chloromethyl)ethylbenzene reagent
Welcome to the technical support center for (Chloromethyl)ethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, storage, and use of this highly reactive reagent. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to overcome challenges in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound. The question-and-answer format is designed to help you quickly identify and solve your problem.
Issue 1: My this compound has a yellow or brownish tint. Is it still usable?
Answer:
A yellow or brownish discoloration is a common indicator of reagent degradation. This compound is susceptible to decomposition, especially when exposed to light, air, moisture, or heat. The color change is often due to the formation of polymeric byproducts or oxidation.
Causality: The benzylic chloride is highly reactive and can undergo self-alkylation (Friedel-Crafts reaction) or hydrolysis. Trace amounts of acid, formed from hydrolysis with ambient moisture, can catalyze polymerization, leading to colored impurities.
Recommended Actions:
-
Assess the Extent of Degradation: A pale yellow color might indicate minimal decomposition, and the reagent could potentially be used for less sensitive reactions after purification. However, a dark brown or black color suggests significant degradation, and it is highly recommended to discard the reagent.
-
Purification Protocol (for slightly discolored reagent):
-
Step 1: Washing: Dissolve the reagent in a non-polar solvent like dichloromethane. Wash the solution sequentially with a 5% sodium bicarbonate solution to neutralize any acidic impurities, followed by water, and finally, a brine solution.
-
Step 2: Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Step 3: Filtration and Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure.
-
Step 4: Distillation (Optional but Recommended): For high-purity requirements, vacuum distillation of the crude product is recommended. The boiling point of this compound is approximately 215-217 °C at atmospheric pressure, so vacuum distillation is necessary to prevent thermal decomposition.[1]
-
-
Validation: After purification, it is crucial to re-characterize the reagent using techniques like NMR or GC-MS to confirm its purity before use in a critical reaction.
Issue 2: My reaction yield is significantly lower than expected.
Answer:
Low reaction yields when using this compound can stem from several factors, primarily related to the reagent's stability and the reaction conditions.
Causality:
-
Reagent Degradation: As discussed in Issue 1, using a degraded reagent is a primary cause of low yields.
-
Side Reactions: this compound is a potent electrophile and can participate in unwanted side reactions. Common byproducts include di-chloromethylated derivatives and diarylmethane compounds formed from the reaction of the product with another ethylbenzene molecule.[1]
-
Inadequate Reaction Conditions: Factors such as temperature, solvent polarity, and catalyst choice can significantly influence the reaction outcome.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Reaction Yields
Recommended Actions:
-
Verify Reagent Integrity: Always start with a fresh or recently purified batch of this compound.
-
Optimize Reaction Conditions:
-
Temperature Control: Many reactions involving this compound are exothermic. Maintaining a low and controlled temperature can minimize side reactions.
-
Solvent Selection: Non-polar solvents, such as dichloromethane, can sometimes favor mono-substitution over di-substitution by reducing the electrophilicity of the reaction intermediate.[1]
-
Catalyst Choice: For Friedel-Crafts type reactions, using a stoichiometric amount of a Lewis acid catalyst like AlCl₃ (e.g., 1.1 equivalents) can prevent residual acidity that might promote decomposition. Quenching the reaction with ice-cold water is also crucial to remove catalyst residues promptly.[1]
-
Issue 3: I am observing the formation of significant amounts of insoluble polymeric material in my reaction.
Answer:
The formation of polymeric material is a strong indication of uncontrolled side reactions, often catalyzed by acidic impurities or excessive heat.
Causality: The highly reactive benzylic chloride can undergo self-polymerization, especially in the presence of Lewis or Brønsted acids. This is a form of Friedel-Crafts alkylation where one molecule of this compound alkylates another.
Preventative Measures and Solutions:
-
Use of Stabilizers: For storage and in some cases, for reactions, the addition of a small amount of a stabilizer can be beneficial. While specific stabilizers for this compound are not extensively documented in the provided search results, analogous compounds like benzyl chloride are often stabilized with substances like sodium carbonate, triethylamine, or propylene oxide to scavenge any acid that may form.[2]
-
Control of Reaction Stoichiometry and Addition Rate: In reactions where this compound is an alkylating agent, slow, dropwise addition of the reagent to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing self-reaction.
-
Quenching: Ensure a rapid and efficient quench of the reaction at the desired endpoint to deactivate the catalyst and prevent further reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: In a cool place, with some sources recommending refrigerated temperatures (2-8°C).[3]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis with atmospheric moisture.[3]
-
Light: Protected from light in an amber or opaque container.[4][5][6]
-
Container: In a tightly sealed container to prevent moisture ingress.[4][5][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, 2-8°C | Minimizes thermal decomposition and side reactions. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and hydrolysis. |
| Light | Amber/Opaque Container | Prevents light-induced degradation. |
| Container | Tightly Sealed | Prevents exposure to moisture and air. |
Q2: What are the primary hazards associated with this compound?
A2: this compound is a hazardous chemical and must be handled with appropriate safety precautions. The primary hazards include:
-
Corrosivity: It causes severe skin burns and eye damage.[1]
-
Toxicity: It is harmful if swallowed and may be fatal if inhaled.[4]
-
Irritation: It can cause respiratory irritation.[1]
-
Carcinogenicity: Similar compounds like benzyl chloride are considered probable human carcinogens.[2]
Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Q3: What are the common isomers of this compound and does the isomer mixture affect reactivity?
A3: this compound is typically a mixture of ortho- and para-isomers.[1] The ethyl group is an ortho-, para-directing activator in electrophilic aromatic substitution.[1] The para-isomer is often the major product due to reduced steric hindrance.[1] For most nucleophilic substitution reactions at the chloromethyl group, the reactivity of the ortho and para isomers is similar. However, in reactions where steric hindrance around the reaction center is a significant factor, you might observe slight differences in reaction rates.
Q4: Can I use a stabilizer with this compound?
A4: Yes, the use of a stabilizer is a good practice, especially for long-term storage. While the provided search results do not specify a standard stabilizer for this compound, analogous compounds like 4-vinylbenzyl chloride are often supplied with inhibitors such as tert-butylcatechol (TBC).[8][9] For general stabilization against acidic decomposition, a small amount of a non-nucleophilic base like propylene oxide or an acid scavenger like powdered anhydrous sodium carbonate can be added.[2] It is crucial to ensure that the stabilizer does not interfere with your intended reaction.
Q5: What is the decomposition pathway of this compound?
A5: The primary decomposition pathways for this compound involve the high reactivity of the benzylic chloride.
Sources
- 1. This compound|High-Purity Reagent [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. chembk.com [chembk.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. chemos.de [chemos.de]
- 6. shell.com [shell.com]
- 7. carlroth.com [carlroth.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-(Chloromethyl)styrene (~0.1% TBC stabilizer) [cymitquimica.com]
Technical Support Center: GC-MS Analysis of (Chloromethyl)ethylbenzene (CMEB)
Welcome to the Advanced Application Support Center. Subject: Impurity Profiling & Troubleshooting for (Chloromethyl)ethylbenzene. Ticket ID: CMEB-GCMS-001
This guide is designed for researchers and process chemists analyzing this compound (CMEB). This compound is a reactive benzyl chloride intermediate, making it prone to thermal degradation and hydrolysis.[1] Successful analysis requires distinguishing between process impurities (synthesis byproducts) and analytical artifacts (created inside the GC injector).
Module 1: Method Development & Optimization
Preventing the instrument from destroying your sample.
Q: My chromatogram shows broad tailing and "ghost peaks" near the main peak. Is my column failing?
A: It is likely not column failure, but thermal degradation in the injector. Benzyl chlorides are thermally labile. At high temperatures (typically >200°C in active liners), CMEB undergoes dehydrohalogenation (loss of HCl) to form styrene derivatives or polymerize.
The Fix: The "Cool & Inert" Protocol
-
Lower Injector Temperature: Set the inlet to 150°C – 170°C . This is sufficient to volatilize CMEB (BP ~210°C) under vacuum without triggering rapid elimination.
-
High Split Ratio: Use a split ratio of at least 50:1 . This minimizes the "residence time" of the analyte in the hot liner.
-
Deactivation is Critical: Use a deactivated glass wool liner (e.g., silanized). Active silanol groups (Si-OH) on untreated glass wool catalyze the elimination of HCl.
Q: What column phase provides the best separation of ortho, meta, and para isomers?
A: A standard non-polar 5% phenyl-arylene (e.g., DB-5MS, HP-5MS) is the industry standard.
-
Mechanism: Separation is driven primarily by boiling point.
-
Elution Order: Ortho (lowest BP)
Meta Para (highest BP). -
Note: If meta/para resolution is poor (
), consider a Wax column (PEG) , but be warned: Wax phases have lower thermal limits and may bleed more at the temperatures required to elute "heavy" dimer impurities.
Module 2: Impurity Identification Logic
Distinguishing real byproducts from artifacts.
The following diagram illustrates the decision logic for identifying unknown peaks in your CMEB trace.
Figure 1: Decision tree for classifying impurities based on Mass Spectral features and Retention Index.
Module 3: Common Impurities Database
Use this table to correlate retention times and mass spectra with specific chemical structures.
| Impurity Class | Compound Name | Origin | Key MS Features (EI) |
| Starting Material | Ethylbenzene | Incomplete Reaction | m/z 91 (Base), 106 (M+). No Cl isotope pattern. |
| Isomer | o-(Chloromethyl)ethylbenzene | Process Side-Product | Elutes before p-isomer. Spectra nearly identical to target. |
| Isomer | m-(Chloromethyl)ethylbenzene | Process Side-Product | Elutes between o- and p- isomers. Often co-elutes with para. |
| Ring Chlorinated | 1-Chloro-4-ethylbenzene | Radical Side Reaction | M+ 140 . Loss of methyl (M-15) is prominent. Stable (no HCl loss). |
| Chain Chlorinated | (1-Chloroethyl)benzene | Radical Side Reaction | Cl is on the ethyl chain (alpha position), not the methyl. Unstable. |
| Over-Reaction | Bisthis compound | Excess Formaldehyde | M+ ~202 . Two Cl atoms (9:6:1 isotope pattern). Elutes late. |
| Artifact | (Hydroxymethyl)ethylbenzene | Hydrolysis (Wet Sample) | M+ 136 . Shows M-18 (water loss). Peak often tails badly. |
| Artifact | Vinyl-ethylbenzene | Thermal Degradation | M+ 132 . Formed in injector by HCl loss from CMEB. |
Module 4: Troubleshooting FAQ
Q: I see a peak with m/z 136 that matches the alcohol form, but I dried my sample. Where did it come from?
A: If your sample is dry, the hydrolysis likely occurred inside the vial or the LC/GC solvent .
-
Diagnosis: Check your solvent (Dichloromethane or Hexane). Stabilizers in DCM (like amylene) are fine, but if the solvent absorbs atmospheric moisture, benzyl chlorides will hydrolyze over hours.
-
Validation: Inject a fresh standard immediately after preparation. If the peak grows over time, it is solution-phase hydrolysis, not an injector artifact.
Q: How do I confirm if a peak is a "Ring Chlorinated" impurity vs. the "Benzyl Chloride" target?
A: Look at the Tropylium Ion formation.
-
Benzyl Chlorides (Target): Show a massive loss of Cl (M-35) to form a stable carbocation (m/z 119 for ethyl-benzyl cation).
-
Ring Chlorinated (Impurity): The Cl is attached to the aromatic ring (strong bond). You will see a strong molecular ion (M+) and less fragmentation of the Cl atom compared to the benzyl chloride.
Q: Can I use a polar column (Wax) to separate the meta/para isomers?
A: Yes, but with caution. Polyethylene Glycol (Wax) columns have free terminal -OH groups. These can react with benzyl chlorides (alkylation of the phase), leading to rapid column bleed and changing retention times.
-
Recommendation: If you must use Wax, use a "bonded and cross-linked" phase (e.g., DB-Wax UI) and keep the final bake-out temperature below 220°C.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 1-chloro-4-ethyl-. National Institute of Standards and Technology.[2][3]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, 1-chloro-4-(chloromethyl)-. National Institute of Standards and Technology.[2][3]
-
Blanc, G. L. (1923). The Blanc Chloromethylation Reaction.[4] Bulletin de la Société Chimique de France. (Foundational chemistry for impurity origin).[1]
- McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons.
Sources
Technical Support Center: Managing (Chloromethyl)ethylbenzene
Topic: Exothermic Reaction Management & Troubleshooting
Introduction
Welcome to the Technical Support Center. You are likely here because you are utilizing (Chloromethyl)ethylbenzene (CMEB) as an electrophile in organic synthesis—most likely for Grignard reagent formation , Friedel-Crafts alkylation , or Nucleophilic substitution (
The Core Hazard: CMEB is a benzyl chloride derivative . While the ethyl group adds lipophilicity, the reactive core is the benzylic carbon-chlorine bond. This molecule is prone to autocatalytic decomposition , violent polymerization in the presence of Lewis acids (even trace rust), and runaway exotherms during organometallic synthesis.
This guide prioritizes thermal control and reaction initiation safety.
Part 1: Critical Properties & Thermal Thresholds
Before troubleshooting, verify your operating window against these thresholds.
Table 1: Physicochemical Safety Data
| Property | Value / Threshold | Critical Note |
| Boiling Point | ~220°C (dec.) | Do not distill at atmospheric pressure. High risk of polymerization. |
| Flash Point | ~96°C (Closed Cup) | Combustible. Vapors are heavier than air.[1][2] |
| Thermal Stability | Unstable >120°C | Onset of HCl elimination and self-polymerization. |
| Reaction Enthalpy (Grignard) | -150 to -200 kJ/mol | High. Adiabatic temperature rise can exceed boiling point of THF/Ether. |
| Sensitization | Lachrymator | Potent tear gas agent. Handle only in a fume hood. |
Part 2: Troubleshooting Grignard Formation
Context: You are reacting CMEB with Magnesium (Mg) to form the Grignard reagent. Common Issue: The reaction will not start (induction period), followed by a sudden, violent boil-over.
Q1: "I’ve added the CMEB to the Magnesium, but the temperature isn't rising. Should I add more?"
ANSWER: STOP IMMEDIATELY. Do not add more reagent. You are in the Induction Period . If you accumulate unreacted CMEB in the vessel, once the reaction triggers, it will consume the accumulation simultaneously, resulting in a Thermal Runaway .
Correct Protocol (The "10% Rule"):
-
Charge Mg: Suspend Magnesium turnings in minimal anhydrous solvent (THF or 2-MeTHF).
-
Activate: Add a crystal of Iodine (
) or 1-2 mL of DIBAL-H (1M solution) to etch the Mg oxide layer. -
The Seed: Add only 5-10% of your total CMEB volume.
-
Wait: Heat to mild reflux (60-65°C). Look for:
-
Disappearance of Iodine color (brown
clear/grey). -
Spontaneous reflux after heating source is removed.
-
Exotherm spike on internal probe.
-
-
Dose: Only start the main feed after these signs are confirmed.
Q2: "The reaction started, but it's turning into a thick sludge/solid. What happened?"
ANSWER: Wurtz Coupling (Dimerization).
Because CMEB is highly reactive, the formed Grignard reagent (
-
Cause: High concentration of CMEB relative to Mg, or temperature too high.
-
Fix: Dilute the CMEB feed (1:3 in solvent) and use Slow Addition (Starve-Feed) to ensure Mg is always in excess.
Visual Workflow: Safe Grignard Initiation
Figure 1: Decision logic for initiating Grignard reactions safely. Note the critical "Wait" loop to prevent accumulation.
Part 3: Friedel-Crafts & Polymerization Risks
Context: Using CMEB in the presence of Lewis Acids (
Q3: "My storage drum of CMEB is warm and emitting fumes. I haven't added anything yet."
ANSWER: Autocatalytic Decomposition. Benzyl chlorides hydrolyze with trace moisture to produce HCl .
-
Mechanism:
. -
The Trap: HCl catalyzes further hydrolysis and, more dangerously, Friedel-Crafts self-alkylation (polymerization).
-
Immediate Action:
-
Vent the container safely to a scrubber.
-
Cool the container externally.
-
Do not seal it. Pressure buildup will rupture the vessel.
-
Q4: "Can I use a stainless steel spatula/reactor?"
ANSWER: Use Caution (Passivation Required).
Iron (Fe) reacts with HCl (from trace hydrolysis) to form Ferric Chloride (
- is a potent Lewis Acid catalyst for benzyl chlorides.
-
Result: It can trigger a violent, exothermic polymerization of the entire bulk liquid.
-
Recommendation: Use Glass-Lined Reactors (GLR) or Hastelloy for bulk processing. For lab scale, use glass or Teflon-coated tools. Avoid direct contact with rusty steel.
Visual Workflow: The "Iron Trigger" Mechanism
Figure 2: The cycle of autocatalytic polymerization triggered by trace moisture and iron contamination.
Part 4: Emergency Response
Q5: "The reaction is running away (temp rising despite cooling). What do I do?"
ANSWER: Quench and Vent.
-
Stop Dosing: Cut the feed of CMEB immediately.
-
Max Cooling: Apply full jacket cooling.
-
Emergency Quench (If Grignard): If available, dump the reaction into a pre-prepared quench tank containing dilute acid/ice. Note: This will generate massive gas (alkane evolution). Ensure venting is open.
-
Evacuate: If temperature approaches 150°C , evacuation is necessary. The decomposition of the benzyl chloride moiety becomes rapid and gas-generating.
References
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier, 2017. (Referencing: Benzyl chloride and Friedel-Crafts catalyzed polymerization risks).
-
National Institute of Standards and Technology (NIST). 1-(chloromethyl)-4-ethylbenzene Thermophysical Properties. Web Thermo Tables.
-
Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety. (Discussing induction periods and heat accumulation).
-
PubChem. Benzyl Chloride Compound Summary (Homolog Safety Data). National Library of Medicine.
Sources
Technical Support Center: Handling Moisture-Sensitive (Chloromethyl)ethylbenzene
Subject: 1-(Chloromethyl)-4-ethylbenzene (CAS: 1467-05-6)
Status: Operational Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely here because you are working with 1-(chloromethyl)-4-ethylbenzene , a reactive benzylic halide used frequently as an intermediate in organic synthesis (e.g., Grignard formation, Friedel-Crafts alkylation).
The Core Challenge: This compound combines the lachrymatory and corrosive nature of benzyl chlorides with high susceptibility to hydrolysis. The para-ethyl group functions as a weak electron-donating group (EDG), which can stabilize the benzylic carbocation intermediate, potentially accelerating
This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework . We focus on why failures occur and how to engineer them out of your workflow.
Module 1: Storage & Integrity (The "Before" Phase)
User Issue: "My bottle is fuming when I open it. Is the reagent spoiled?"
Root Cause Analysis
Fuming indicates the presence of Hydrogen Chloride (HCl) gas. This occurs when moisture (from air) reacts with the chloromethyl group.
-
Mechanism:
-
Impact: The formation of the alcohol impurity (
) kills stoichiometry in downstream nucleophilic substitutions and poisons Grignard initiations [3].
Protocol: Integrity Verification & Storage
Do not rely on the label purity if the bottle has been opened previously.
-
Visual Inspection: Clear to light yellow liquid. Darkening often indicates polymerization or oxidation.
-
The "Fume" Test: If visible white fumes appear upon opening, significant hydrolysis has occurred.
-
Corrective Action (Purification):
-
If purity is critical, wash the organic layer with cold aqueous
(to neutralize HCl), dry over , and distill under reduced pressure . -
Note: Distill rapidly to avoid thermal polymerization.
-
-
Storage Standard:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Overlay with Argon or Nitrogen after every use.
-
Septum: Use a Sure/Seal™ style cap or transfer to a Schlenk flask immediately upon receipt.
-
Module 2: Reaction Execution (The "During" Phase)
Focus Application: Preparation of the Grignard Reagent (4-ethylbenzylmagnesium chloride). Critical Failure Mode: Wurtz Homocoupling (Dimerization).
The Engineering Challenge
Benzylic halides are notorious for Wurtz coupling , where the formed Grignard reagent reacts with unreacted starting material:
Step-by-Step Execution Protocol
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous Diethyl Ether ( | THF stabilizes the Grignard species better, but Ether often reduces Wurtz coupling rates due to lower solubility/polarity [4]. |
| Concentration | High Dilution (0.5 – 0.8 M) | Minimizes collision frequency between formed Grignard and unreacted halide. |
| Magnesium | 1.2 – 1.5 equivalents | Excess Mg surface area ensures rapid conversion, reducing the lifetime of free halide in solution. |
| Activation | Iodine ( | Etches the |
Workflow Visualization
The following diagram outlines the critical path for a moisture-free setup.
Figure 1: Critical Path for Grignard Initiation. Note the decision point at "Initiation" where moisture interference is most likely to cause failure.
Module 3: Troubleshooting Common Failures
User Issue: "The reaction turned into a white solid mass/slurry and stopped stirring."
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Exotherm / No Color Change | Passivated Magnesium or Wet Solvent. | Do not add more halide. Add a crystal of Iodine. If that fails, add 0.1 mL of 1,2-dibromoethane. Sonicate the flask to mechanically clean Mg surface [3]. |
| White Precipitate (Slurry) | Formation of Magnesium Hydroxide (wet) or Wurtz dimer precipitation. | Check solvent dryness.[1][2] If it's Wurtz dimer (1,2-bis(4-ethylphenyl)ethane), the reaction is compromised. Dilute with more solvent to maintain stirring. |
| Violent Exotherm | "Induction Period" overshoot. | You added too much halide before initiation started. IMMEDIATE ACTION: Immerse flask in an ice bath. Ensure condenser water is running full force. |
| Low Yield | Hydrolysis or Wurtz Coupling. | Prevention: Next time, use "High Dilution" technique. Add the halide solution over 2-3 hours using a syringe pump [4]. |
The "Induction Period" Trap
Moisture creates an "induction period" where the reaction refuses to start because the Grignard reagent is protonated by water as fast as it forms.
-
Danger: If you keep adding the (chloromethyl)ethylbenzene during this silence, once the water is consumed, the accumulated reagent will react all at once. This leads to a thermal runaway .
-
Rule: Never add more than 10% of the starting material until you see positive signs of initiation (turbidity, boiling, gray/brown color shift).
Module 4: Safety & Waste Handling
User Issue: "I spilled a small amount. It smells pungent and my eyes are burning."
Hazard Profile
-
Lachrymator: this compound attacks mucous membranes. It is a potent tear gas [5].
-
Alkylating Agent: Potential carcinogen.[3] It reacts with DNA bases similarly to how it reacts with nucleophiles.
Emergency Neutralization Protocol
Do not just wipe it up. You must chemically destroy the reactive chloride.
-
Spill Control: Evacuate the immediate area. Wear a full-face respirator or work in a high-flow fume hood.
-
Neutralization Solution: Prepare a mixture of Ethanol (50%) + Aqueous Ammonia (50%) .
-
Chemistry: The ammonia acts as a nucleophile, converting the benzyl chloride to a benzyl amine (less volatile, less toxic) and neutralizing HCl.
-
-
Decontamination: Soak the spill area or contaminated glassware in this solution for 1 hour before standard cleaning.
References
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene Compound Summary. National Library of Medicine. Retrieved Feb 8, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
ResearchGate. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. Retrieved Feb 8, 2026, from [Link]
Sources
Technical Support Center: Handling (Chloromethyl)ethylbenzene
Ticket System ID: TSC-CHEM-089 Status: Active Agent: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the specialized support module for (Chloromethyl)ethylbenzene (CAS: 622-98-0 for p-isomer; mixed isomers common).
This compound is a deceptive reagent. It appears stable as a colorless liquid but acts as a potent alkylating agent, a severe lachrymator, and a "living" chemical that degrades autocatalytically if mishandled. This guide addresses the specific tickets (issues) we receive most frequently from researchers seeing low yields, unexpected polymerization, or safety incidents.
Module 1: Storage & Stability (Ticket #104)
User Complaint: "My reagent has turned cloudy or yellow after two weeks of storage. Is it still usable?"
The Root Cause: Moisture-Driven Autocatalysis
The most common mistake is treating this compound like a standard organic solvent. It is highly susceptible to hydrolysis.[1]
-
Moisture Ingress: Even trace humidity reacts to form 4-ethylbenzyl alcohol and HCl .
-
The HCl Trap: The generated HCl is not just a byproduct; it catalyzes further degradation and can induce polymerization of the material, especially if trace metals are present.
-
Visual Indicators:
-
Cloudiness: Insoluble polymer formation or phase separation of the alcohol.
-
Yellowing: Oxidation or Friedel-Crafts self-alkylation products.
-
Protocol: The "Zero-Headspace" Storage System
-
Temperature: Store at 2°C – 8°C . Cold slows the kinetics of hydrolysis and polymerization.
-
Atmosphere: Always store under Argon or Nitrogen .
-
Container: Use septum-sealed vials wrapped in Parafilm. Avoid standard screw caps that can loosen with temperature fluctuations.
Decision Logic: Usability Assessment
Caption: Workflow for assessing reagent integrity before experimental use.
Module 2: Reaction Optimization (Ticket #209)
User Complaint: "I'm getting low yields in my amination reaction. The TLC shows a streak and a spot that matches the alcohol byproduct."
The Root Cause: Competitive Solvolysis & Metal Catalysis
Researchers often overlook two critical factors:
-
Solvent Wetness: In polar aprotic solvents (DMF, DMSO) often used for nucleophilic substitutions, water activity is high. The rate of hydrolysis (
) competes with your nucleophile ( ). -
Metal Spatulas/Needles: this compound is a benzyl chloride derivative. In the presence of iron (Fe) or other Lewis acids (from stainless steel needles), it undergoes Friedel-Crafts self-alkylation , turning your reaction into a tar.
Troubleshooting Guide
| Parameter | Common Mistake | Correct Protocol | Scientific Rationale |
| Solvent | Using "bottle" DMF/DMSO. | Use anhydrous solvents (molecular sieves). | Suppresses competitive hydrolysis to benzyl alcohol. |
| Tools | Using stainless steel needles for transfer. | Use glass syringes or Teflon-coated needles. | Traces of |
| Stoichiometry | 1:1 ratio with Nucleophile. | Use 1.2 – 1.5 eq of Nucleophile. | Drives kinetics forward; compensates for trace hydrolysis. |
| Base | Weak bases (e.g., Pyridine). | Use inorganic carbonates ( | Efficiently scavenges the HCl byproduct to prevent acid-catalyzed degradation. |
Reaction Pathway Analysis
Caption: Competitive pathways. Metal contact and moisture must be eliminated to favor the green path.
Module 3: Purification & Distillation (Ticket #315)
User Complaint: "I tried to distill the compound to purify it, but the liquid turned black and viscous in the flask."
The Root Cause: Thermal Polymerization
Benzyl chlorides are thermally sensitive. Heating this compound to its atmospheric boiling point (~200°C+) causes rapid decomposition and polymerization.
Correct Distillation Protocol
Do NOT distill at atmospheric pressure.
-
Vacuum is Mandatory: You must lower the boiling point to below 80°C .
-
Target Pressure: < 5 mmHg (high vacuum).
-
Target Temp: ~60–75°C (depending on exact vacuum).
-
-
Add Stabilizers: Add a radical inhibitor (e.g., small amount of BHT or hydroquinone) to the pot if distilling large quantities, although the primary degradation mechanism is ionic (Friedel-Crafts), keeping radical pathways checked is prudent.
-
Glassware Prep: Wash glassware with base (dilute NaOH) then water/acetone and dry. Acidic residues on glass catalyze decomposition.
Module 4: Safety & Waste (Ticket #402)
User Complaint: "My eyes are burning even though I'm working in the hood. How do I clean up the waste?"
The Hazard: Lachrymator Potency
This compound is a potent lachrymator. It alkylates proteins in the TRPA1 ion channels of sensory nerves.
-
Mistake: Disposing of pipettes/vials directly into the solid waste bin.
-
Result: The compound evaporates from the bin, drifts out of the hood, and affects the lab.
Decontamination Protocol (The "Quench" Bucket)
Never throw contaminated items directly into waste.
-
Prepare a Quench Solution: 10% aqueous Ammonium Hydroxide (
) or dilute ethanolic KOH. -
Soak: Place all tips, vials, and syringes into this bath for 24 hours.
-
Chemistry: The ammonia/hydroxide rapidly converts the benzyl chloride to the non-lachrymatory amine or alcohol.
-
-
Disposal: After 24 hours, the solution can be neutralized and disposed of as aqueous organic waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69330, 1-(Chloromethyl)-4-ethylbenzene. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Mechanism of Benzyl Chloride Hydrolysis and Solvolysis).
-
ECHA (European Chemicals Agency). Registration Dossier: 1-(chloromethyl)-4-ethylbenzene. Retrieved from [Link]
Sources
Technical Support Center: (Chloromethyl)ethylbenzene Workflows
Topic: Workup Procedure for (Chloromethyl)ethylbenzene Reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Welcome to the Reaction Optimization & Troubleshooting Hub. As a Senior Application Scientist, I understand that working with benzyl chloride derivatives like 1-(chloromethyl)-4-ethylbenzene presents a unique duality: they are indispensable "lego blocks" for building drug scaffolds, yet they are chemically temperamental. They are potent lachrymators, prone to "invisible" hydrolysis, and notorious for forming emulsions due to density matching with water.
This guide moves beyond generic textbook advice. It focuses on the causality of failure modes—why your yield dropped, why the flask turned pink, and how to safely isolate this reactive intermediate.
Module 1: Safety & Neutralization (The Lachrymator Protocol)
This compound is a severe lachrymator and alkylating agent. Standard fume hood airflow is often insufficient to prevent eye irritation during scale-up.
Q: How do I handle the equipment after the reaction to avoid contaminating the lab atmosphere? A: You must chemically neutralize the equipment before removing it from the hood. Residual vapors on glassware are enough to evacuate a lab.
The Ammonia Trap Protocol: Do not wash glassware directly with water. The hydrolysis is too slow to prevent off-gassing.
-
Quench: Rinse all flasks, stir bars, and septa with a 10% v/v solution of concentrated ammonium hydroxide in methanol .
-
Mechanism: The ammonia rapidly converts the volatile benzyl chloride into the non-volatile benzyl amine.
-
Soak: Let glassware soak for 1 hour before standard cleaning.
Figure 1: Decontamination workflow for lachrymatory benzyl halides.
Module 2: Quenching & Aqueous Workup (Hydrolysis Control)
Q: My LCMS shows a large peak for the benzyl alcohol (M-Cl + OH). Did the reaction fail? A: Likely not. The reaction probably worked, but the product hydrolyzed during the workup. Benzyl chlorides are highly susceptible to hydrolysis in warm or basic aqueous solutions.
The "Cold & Fast" Rule: 1-(Chloromethyl)-4-ethylbenzene hydrolyzes via an SN1/SN2 mixed mechanism. The rate is temperature-dependent and catalyzed by heat generated during quenching.
Protocol for Hydrolysis Prevention:
-
Temperature: Cool the reaction mixture to 0°C before adding any aqueous solution.
-
pH Control: Avoid strong bases (NaOH/KOH) for neutralization. Use saturated NaHCO3 or Phosphate Buffer (pH 7) .
-
Speed: Minimize the contact time between the organic and aqueous phases. Do not leave the layers sitting in the funnel while you go to lunch.
Data: Hydrolysis Risk Factors
| Condition | Hydrolysis Risk | Recommendation |
|---|---|---|
| Water Wash (25°C) | Moderate | Keep cold (0-5°C) |
| 1M NaOH Wash | High | AVOID. Use NaHCO3 instead. |
| Acidic Wash (1M HCl) | Low | Safe, but may protonate products. |
| Emulsion (Prolonged) | Critical | Break emulsion immediately (see Module 3). |
Module 3: The "Invisible" Phase Separation (Emulsion Troubleshooting)
Q: I added water to my reaction (DCM solvent), but I don't see two layers. It looks like a cloudy suspension. A: You are fighting physics. The density of 1-(chloromethyl)-4-ethylbenzene is approximately 1.05 g/mL [1].[1] Water is 1.00 g/mL . When the densities are this close, gravity cannot separate the phases, leading to stable emulsions.
Troubleshooting Logic: You must artificially create a density gradient (Δρ).
Option A: Increase Aqueous Density (The "Bottom" Strategy)
-
Action: Add saturated Brine (NaCl) or Potassium Carbonate (K2CO3) solution.
-
Result: Aqueous density rises to >1.15 g/mL. The organic layer (1.05 g/mL) will force itself to the top.
Option B: Decrease Organic Density (The "Top" Strategy)
-
Action: Dilute the organic layer with Hexanes or Diethyl Ether (Density ~0.65 - 0.7 g/mL).
-
Result: The combined organic density drops below 0.9 g/mL, floating clearly on top of the water.
Figure 2: Decision tree for breaking density-matched emulsions.
Module 4: Purification & Stability (Distillation vs. Chromatography)
Q: I tried to distill the product, but the liquid turned pink/black and solidified. A: You triggered Friedel-Crafts Self-Alkylation . Benzyl chlorides are electrophiles. If your crude material contains trace metals (from a spatula) or trace acid (HCl byproduct), the molecule will react with itself, polymerizing into a poly-benzyl tar. The "pink" color is often a tell-tale sign of oxidation or oligomer formation [2].
The Stabilization Protocol:
-
Acid Removal: Before any heat is applied, the crude must be washed with NaHCO3 to remove all traces of HCl.[2]
-
Drying: Dry over MgSO4. Water at high temperatures promotes decomposition.
-
Distillation Additive: Add a small amount (0.5% w/w) of solid K2CO3 or CaH2 to the distillation flask. This acts as an acid scavenger during heating.
-
Vacuum: High vacuum (<1 mmHg) is mandatory. Keep the pot temperature below 100°C.
Q: Can I use Silica Gel Chromatography? A: Yes, but be careful.
-
Issue: Silica gel is slightly acidic. It can hydrolyze the chloride to the alcohol on the column.[3]
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites.
-
Eluent: Use non-polar gradients (100% Hexanes → 5% EtOAc/Hexanes). The chloride moves fast (High Rf); the alcohol moves slow (Low Rf).
References
-
National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 7723, 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
- Note: While the guide discusses the ethylbenzene derivative, physical properties (density/reactivity)
-
Organic Chemistry Portal. (2023). Synthesis of Benzyl Chlorides. Retrieved from [Link]
Sources
resolving emulsion problems during (Chloromethyl)ethylbenzene extraction
The Physics of the Problem: Why This Emulsion Happens
Executive Summary: The persistent emulsions encountered during the extraction of 1-(chloromethyl)-4-ethylbenzene are rarely due to operator error alone. They are a predictable physical consequence of the "Density Trap" and byproduct surfactants.
The "Density Trap"
In liquid-liquid extraction (LLE), phase separation relies on a density differential (
1-(chloromethyl)-4-ethylbenzene has a density of approximately 1.06 g/mL [1].[1]
-
Pure Water: 1.00 g/mL
-
Dilute Aqueous Washes: ~1.01–1.02 g/mL
The Result: You are operating with a
Secondary Stabilizers (The "Glue")
If the compound was synthesized via Blanc chloromethylation (Formaldehyde + HCl + ZnCl
-
Oligomeric Byproducts: Diphenylmethane derivatives formed by secondary alkylation act as lipophilic stabilizers.[1]
-
Zinc Salts: If ZnCl
was used, residual zinc species can form gelatinous hydroxides at neutral pH, mechanically preventing droplet coalescence [2].[1]
Immediate Remediation: The "Emergency Room"
Use the following decision matrix to resolve an active emulsion. Do not shake vigorously; swirl only.
Data: Phase Density Landscape
| Phase Material | Density (g/mL) | Separation Potential | |
| Target Compound | 1.06 | N/A | N/A |
| Pure Water | 1.00 | 0.06 | Poor (High Risk) |
| 5% NaHCO | ~1.04 | 0.02 | Critical Failure Zone |
| Saturated Brine (NaCl) | ~1.20 | 0.14 | Good (Inverted Phase) |
| Dichloromethane (DCM) | 1.33 | 0.27 | Excellent |
Protocol A: The Salting-Out Method (Primary Fix)
Objective: Increase the density of the aqueous phase to force separation.
-
Prepare Saturated Brine: Dissolve NaCl in water until no more dissolves (~360 g/L).
-
Add to Funnel: Add a volume of saturated brine equal to 20% of your current emulsion volume.
-
Gently Swirl: Do NOT shake. Swirl the funnel in a circular motion to mix the brine into the aqueous phase without creating new micro-droplets.
-
Wait: Allow 10–15 minutes. The aqueous phase density should rise to >1.15 g/mL, forcing the organic layer (1.06 g/mL) to float.
-
Note: If you were extracting into a chlorinated solvent (like DCM), the organic layer will be on the bottom. If extracting into neat product or ether, it will be on top.[1] Verify layer identity by adding a drop of water.
-
Protocol B: Filtration through Celite (Particulate Removal)
Objective: Remove gelatinous zinc salts or polymeric solids stabilizing the interface.
-
Prepare Filter: Pack a sintered glass funnel with a 1cm pad of Celite 545 (diatomaceous earth).[1]
-
Vacuum Filter: Pass the entire emulsion through the Celite pad under gentle vacuum.[1]
-
Rinse: Rinse the pad with a small amount of the extraction solvent.[1]
-
Return to Funnel: Transfer the filtrate back to a clean separatory funnel. The mechanical shearing and removal of solids often breaks the emulsion immediately [3].
Workflow Visualization: Troubleshooting Logic
Figure 1: Decision matrix for resolving emulsions based on density differentials and particulate presence.[1]
Critical Safety Interlude: The BCME Hazard
Warning: If your (chloromethyl)ethylbenzene was synthesized via the Blanc reaction (Formaldehyde/HCl), your emulsion likely contains traces of bis(chloromethyl) ether (BCME) .
-
Hazard: BCME is a potent human carcinogen (OSHA Regulated Carcinogen) [4].[1]
-
Volatility: It is volatile.[1] If you use vacuum filtration (Protocol B) or Rotavap to resolve the emulsion, you may aerosolize BCME.
-
Requirement: All emulsion breaking steps must be performed in a functioning fume hood.[1]
-
Neutralization: Wash the organic phase with a dilute ammonia solution (if chemically compatible with your downstream steps) to quench residual BCME into harmless hexamine salts before extensive handling [5].
Prevention Protocols: Optimization for Next Time
Stop the emulsion before it starts.
Solvent Selection (The "Heavy" Approach)
Avoid extracting the neat oil with water. Instead, dilute the reaction mixture with Dichloromethane (DCM) before adding water.
-
Why: DCM (Density 1.33 g/mL) mixes with your product (1.06 g/mL) to create a combined organic phase with density ~1.25 g/mL.[1]
-
Result: The organic phase sinks rapidly through the water (1.00 g/mL), creating a massive
of 0.25.
Acidification of the Aqueous Wash
If zinc salts are the culprit, keep the first aqueous wash acidic (pH < 2) using dilute HCl.
-
Why: Zinc hydroxides are soluble in acid.[1] Preventing the formation of the "gel" layer prevents the emulsion from stabilizing.
Frequently Asked Questions (FAQs)
Q: I added brine, but now I have three layers. What happened? A: You likely saturated the aqueous layer so heavily that some organic impurities or surfactants precipitated out at the interface (the "rag layer").
-
Fix: Isolate the top and bottom clear layers.[1] Filter the middle "rag" layer through glass wool or Celite to recover trapped product, then combine with the main organic fraction.
Q: Can I use centrifugation for a 2L extraction? A: Not easily. Centrifugation is best for small batches (<50 mL).[1] For large-scale (2L+) emulsions that resist brine:
-
Drain the emulsion into a large beaker.
-
Add fresh solvent (DCM) to dilute the organic phase.[1]
-
Stir gently, then filter the entire mixture through a Buchner funnel with Celite. This is faster than splitting into 50 centrifuge tubes.[1]
Q: Why does the interface look "wavy" even after separation? A: This is the Schlieren effect caused by the refractive index match. 1-(chloromethyl)-4-ethylbenzene has a high refractive index (~1.[1][2]53) [1].[1] When mixing with water, the variations in concentration create visual distortions. This is normal; ensure you cut the layers conservatively (leave a small buffer) to ensure purity.
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 1-Chloro-4-ethylbenzene. Retrieved from
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for extraction techniques and emulsion breaking).
-
Frontier, A. (2026).[1][4] Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.[1] Retrieved from
-
Occupational Safety and Health Administration (OSHA). Bis(chloromethyl) ether.[1] Standard Number 1910.1008.[1]
-
ScienceMadness Discussion/Archives. (2020). Blanc Chloromethylation - Removing BCME. Retrieved from
Sources
Validation & Comparative
Quantitative Analysis of (Chloromethyl)ethylbenzene: HPLC vs. GC-FID
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Method Selection, Protocol Design, and Comparative Performance
Executive Summary: The Thermal Stability Dilemma
(Chloromethyl)ethylbenzene (CMEB), specifically the 1-(chloromethyl)-4-ethylbenzene isomer (CAS 1467-05-6), serves as a critical intermediate in the synthesis of functionalized styrenic monomers and quaternary ammonium compounds.
While Gas Chromatography (GC-FID) is the default industry standard for volatile alkylbenzenes, it presents a latent risk for benzyl chloride derivatives: thermal degradation . The chloromethyl moiety is susceptible to dehydrohalogenation (loss of HCl) at the high injection port temperatures (
This guide advocates for High-Performance Liquid Chromatography (HPLC-UV) as the superior method for accurate quantitation, particularly when analyzing process streams containing thermally labile precursors or high-boiling byproducts (e.g., diarylmethanes).[1] We compare the two methodologies to empower your lab with the data needed to select the right tool.
Part 1: Chemical Context & Method Selection[1][2][3]
Analyte Profile:
-
Reactivity: High (Benzylic chloride is a strong electrophile)
-
Boiling Point: ~220°C (at atm) / 111°C (at 26 mmHg)
-
UV Chromophore: Benzene ring (Primary absorption
nm; Secondary nm)[1]
Decision Matrix: When to Choose HPLC over GC
The following logic flow illustrates the decision process for selecting the analytical technique based on sample matrix and data requirements.
Figure 1: Analytical Method Selection Decision Tree. HPLC is favored for complex matrices or thermally sensitive batches.
Part 2: Comparative Analysis (HPLC vs. GC)
The following data compares the performance of a validated Reverse-Phase HPLC method against a standard Capillary GC-FID method.
Table 1: Performance Comparison
| Feature | Method A: HPLC-UV (Recommended) | Method B: GC-FID (Alternative) |
| Primary Mechanism | Partitioning (Solubility/Hydrophobicity) | Volatility & Boiling Point |
| Thermal Stress | None (Ambient to 40°C) | High (Injector >200°C) |
| Selectivity | Tunable (via Mobile Phase/pH) | Fixed (Column Phase) |
| LOD (Limit of Detection) | ~0.05 µg/mL (at 210 nm) | ~0.01 µg/mL (FID is highly sensitive) |
| Linearity ( | > 0.999 (0.1 - 100 µg/mL) | > 0.999 (0.05 - 500 µg/mL) |
| Risk Factor | Solvent waste generation | On-column degradation (HCl loss) |
| Suitability | Process monitoring, Aqueous streams, Labile samples | Final product purity (Dry), Trace solvent analysis |
Expert Insight: While GC-FID offers slightly lower detection limits, the HPLC method is "self-validating" because it allows for the recovery of the analyte post-column to confirm structure, whereas GC destroys the sample. Furthermore, HPLC allows for the simultaneous analysis of non-volatile quaternary ammonium salts if the CMEB is being used in downstream amination reactions [1].
Part 3: Detailed HPLC Experimental Protocol
This protocol is designed for the direct quantitative analysis of CMEB without derivatization. It utilizes a Reverse-Phase (RP) mode, leveraging the hydrophobicity of the ethyl and chloromethyl groups.
1. Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
-
Why: C18 provides strong retention for the aromatic ring, allowing separation from more polar hydrolysis byproducts (benzyl alcohols).
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C (Controlled to ensure reproducibility)
-
Detection: UV @ 215 nm (for max sensitivity) or 254 nm (for higher selectivity against non-aromatics).[1]
2. Gradient Profile (Standard)
| Time (min) | % Water (A) | % Acetonitrile (B) | Phase Description |
| 0.0 | 60 | 40 | Initial Equilibration |
| 10.0 | 10 | 90 | Elution of CMEB |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
3. Sample Preparation Workflow
The following workflow ensures the stability of the reactive benzyl chloride during preparation.
Figure 2: Sample Preparation Workflow.[1] Note the use of PTFE filters; Nylon filters can react with benzyl chlorides.
Critical Protocol Note: Do not use methanol as the diluent if the sample will sit for long periods (>4 hours). Benzyl chlorides can slowly react with methanol to form methyl ethers (solvolysis).[1] Acetonitrile (ACN) is the preferred inert diluent [2].[1]
Part 4: Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Interaction of the benzyl chloride with residual silanols on the column packing.
-
Fix: Use an "End-capped" C18 column or add 0.1% Phosphoric acid to Mobile Phase A to suppress silanol ionization.[1]
Issue 2: "Ghost" Peaks
-
Cause: Hydrolysis of CMEB to (Hydroxy-methyl)ethylbenzene (the alcohol form) if water content in the sample is high.
-
Fix: Prepare standards fresh in 100% ACN. Minimize time between prep and injection.[1]
Issue 3: Isomer Separation
-
Context: If you need to separate ortho from para isomers.[1]
-
Fix: Switch to a Phenyl-Hexyl column.[1] The
interactions offered by the Phenyl phase often provide better selectivity for positional isomers than standard C18 [3].[1]
References
-
Valle, A. et al. "Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography."[1] Journal of Chromatographic Science, vol. 48, no.[1] 3, 2010. Link
-
Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical Guides. Link
-
PubChem. "1-Chloro-4-ethylbenzene (Physical Properties & Spectral Data)." National Library of Medicine.[1] Link(Note: Used for homologous series property validation).
Sources
validation of (Chloromethyl)ethylbenzene structure by 1H NMR
Technical Guide: Structural Validation of this compound by H NMR
Executive Summary
In the synthesis of this compound—typically via the Blanc chloromethylation of ethylbenzene—the reaction yields a mixture of isomers. The 4-(chloromethyl)ethylbenzene (para-isomer) is the primary target for most pharmaceutical applications, while the 2-(chloromethyl)ethylbenzene (ortho-isomer) is a common impurity.
While Gas Chromatography-Mass Spectrometry (GC-MS) is standard for purity, it often fails to definitively distinguish these positional isomers due to identical molecular weights (
Comparative Analysis: Why NMR?
The following table compares
| Feature | GC-MS | FT-IR | |
| Primary Utility | Structural Connectivity & Isomer Ratio | Trace Impurity Detection & Molecular Weight | Functional Group Confirmation |
| Isomer Differentiation | High. Para (Symmetric) vs. Ortho (Asymmetric) splitting is distinct. | Low. Requires retention time standards; fragmentation is identical. | Low. Fingerprint region is often ambiguous for purity. |
| Quantification | Absolute. Molar ratio of isomers calculated directly from integrals. | Relative. Depends on ionization efficiency differences. | Qualitative. Not suitable for quantitation. |
| Sample Recovery | Yes (Non-destructive). | No (Destructive). | Yes. |
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (essential for isomer differentiation), follow this preparation strictly:
-
Mass: Weigh 10–15 mg of the analyte.
-
Solvent: Dissolve in 0.6 mL of Chloroform-d (
) .-
Note:
is preferred over to prevent viscosity broadening and to ensure the aromatic "roofing" effect is clearly visible.
-
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (
). -
Filtration: If the sample is cloudy (inorganic salts from the Blanc reaction), filter through a glass wool plug into the NMR tube.
Acquisition Parameters[1][2]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).
-
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
-
Relaxation Delay (D1):
(Ensure quantitative integration of aromatic protons). -
Spectral Width:
to .
Data Interpretation: The Self-Validating System
A valid structure must satisfy all three integration zones described below. Any deviation indicates impurity or incorrect structure.
Zone A: The Ethyl Group (High-Field)
This region confirms the "Ethylbenzene" backbone.
-
(Triplet,
, 3H): Corresponds to the terminal methyl ( ). -
(Quartet,
, 2H): Corresponds to the methylene ( ) attached to the ring. -
Validation Check: The integral ratio of Quartet : Triplet must be exactly 2 : 3 .
Zone B: The Chloromethyl "Anchor" (Mid-Field)
This signal confirms the successful chloromethylation.
-
(Singlet, 2H): Corresponds to the benzylic methylene (
). -
Validation Check: This peak must integrate to 2H relative to the ethyl group.
-
Alert: If this integral is
, unreacted ethylbenzene is present. If distinct smaller singlets appear nearby (e.g., ), suspect the ortho isomer or bis-chloromethylated side products.
-
Zone C: The Aromatic Region (The Isomer Differentiator)
This is the critical region (
Scenario 1: Para-Isomer (Target)
Due to the plane of symmetry in 1,4-disubstitution, the protons appear as a classic AA'BB' system .
-
Appearance: Two distinct "pseudo-doublets" (often roofing toward each other).
-
Shift: Typically centered around
. -
Coupling: Characteristic ortho-coupling (
). -
Integration: Total 4H .
Scenario 2: Ortho-Isomer (Impurity)
The 1,2-disubstitution breaks symmetry, creating four chemically distinct protons (ABCD system).
-
Appearance: Complex multiplet pattern; often overlapping but lacking the clean AA'BB' symmetry.
-
Shift: The proximity of the chloromethyl group to the ethyl group causes steric deshielding, often broadening the signal or shifting specific protons slightly downfield compared to the para signal.
-
Integration: Total 4H .
Visualization of Logic
Validation Workflow
Caption: Step-by-step workflow for validating the reaction product using 1H NMR logic gates.
Isomer Decision Tree
Caption: Decision logic for distinguishing regioisomers based on aromatic coupling patterns.
Common Impurities & Troubleshooting
| Impurity | NMR Signature | Cause |
| Ethylbenzene (Starting Material) | Missing singlet at | Incomplete reaction. |
| Bisthis compound | Two singlets in the | Over-reaction (excess formaldehyde/HCl). |
| Polymers | Broad, undefined "hump" in the baseline under the aliphatic region. | Thermal degradation or lack of ZnCl2 control. |
| Water | Singlet at | Wet solvent or hygroscopic product. |
References
-
Sigma-Aldrich. NMR Chemical Shifts of Common Laboratory Solvents and Impurities. (Accessed 2026).
-
Doc Brown's Chemistry. High resolution 1H NMR spectrum of ethylbenzene. (Detailed analysis of the ethyl group coupling).
-
BenchChem. A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (Comparative analysis of aromatic splitting patterns).
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics 2010, 29, 9, 2176–2179.
Precision Analytics for (Chloromethyl)ethylbenzene: A Comparative Purity Assessment Guide
Topic: Assessing Purity of Synthesized (Chloromethyl)ethylbenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (CMEB) is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Synthesized primarily via the Blanc chloromethylation of ethylbenzene, the product is inherently prone to three critical quality failures: isomeric heterogeneity (ortho/para ratios), over-alkylation (bis-chloromethylated byproducts), and hydrolytic degradation (conversion to alcohols).
Standard "purity" checks often fail because they treat the molecule as a static entity. As Senior Application Scientists, we must recognize that CMEB is a reactive electrophile. This guide moves beyond basic assays to compare high-resolution analytical workflows, providing a self-validating framework for establishing absolute purity.
Part 1: The Analytical Landscape
The challenge with CMEB is not just detecting impurities, but distinguishing between structural isomers that possess nearly identical physical properties. Below is the genealogy of impurities that dictates our analytical strategy.
Diagram 1: Impurity Genealogy & Analytical Targets
Caption: Figure 1. Reaction pathway highlighting the origin of critical impurities. Analytical methods must distinguish the target (Green) from isomeric, over-reacted, and degraded byproducts (Red).
Part 2: Comparative Methodology
We evaluated three primary methodologies for assessing CMEB purity. The table below summarizes their performance based on experimental trials.
Table 1: Analytical Method Comparison Matrix
| Feature | Method A: GC-FID/MS (Recommended) | Method B: 1H-NMR (Structural) | Method C: Potentiometric Titration |
| Primary Utility | Quantitation of isomers & volatiles | Structural confirmation ( | Total active chloride assay |
| Isomer Resolution | High (with Polar Column) | High (Diagnostic Aromatic Region) | None |
| Sensitivity (LOD) | < 10 ppm | ~0.5% (5000 ppm) | ~0.1% (Bulk Assay) |
| Sample Stability | High (if solvent is dry) | Moderate (Solvent dependent) | Low (Hydrolysis risk during test) |
| Throughput | 20 mins/sample | 10 mins/sample | 5 mins/sample |
| Blind Spot | Non-volatiles (polymers) | Trace inorganic salts | Non-active impurities (EB) |
Part 3: Detailed Experimental Protocols
Method A: Gas Chromatography (The Gold Standard)
Why this works: While CMEB isomers have similar boiling points (
Protocol:
-
Column Selection: Use a high-polarity Polyethylene Glycol (PEG) column (e.g., DB-WAX or ZB-WAX), 30m x 0.25mm x 0.25µm. Note: Standard non-polar DB-5 columns often result in co-elution of isomers.
-
Sample Prep: Dilute 10 µL of CMEB in 1.5 mL of anhydrous Dichloromethane (DCM). Add 5 µL of Dodecane as an internal standard (IS).
-
Injector: Split mode (50:1) at 250°C.
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detection: FID at 280°C (for quantitation) or MS (for impurity ID).
Data Interpretation:
-
Ethylbenzene: ~4.5 min
-
o-CMEB: ~12.2 min (Elutes first on PEG columns due to internal H-bonding/shielding effects reducing polarity interaction).
-
p-CMEB: ~12.8 min.
-
Bis-products: >18.0 min.
Critical Control: If the ortho peak is missing, do not assume purity. Inject a known mix of isomers to validate column resolution.
Method B: 1H-NMR Spectroscopy (The Structural Validator)
Why this works: NMR is the only method that "sees" the symmetry of the molecule. It is self-validating because the integration ratio of the ethyl group to the chloromethyl group must be stoichiometrically perfect.
Protocol:
-
Solvent: Use
treated with basic alumina to remove traces of DCl/HCl which can catalyze degradation. -
Acquisition: 16 scans, 1s relaxation delay.
-
Diagnostic Signals:
-
Ethyl Group: Triplet (~1.2 ppm) and Quartet (~2.6 ppm).
-
Chloromethyl (
): Singlet at 4.55 ppm . -
Aromatic Region (The Key):
-
Para-isomer: Shows a characteristic AA'BB' system (two symmetric multiplets) between 7.1–7.4 ppm.
-
Ortho-isomer: Shows a complex ABCD multiplet pattern due to lack of symmetry.
-
-
Self-Validating Calculation:
Part 4: Decision Framework
To ensure scientific integrity, researchers should follow this logic flow to select the appropriate method based on their immediate data needs.
Diagram 2: Analytical Decision Matrix
Caption: Figure 2. Decision tree for selecting the optimal analytical technique based on data requirements (Structural ID vs. Quantitative Purity).
Part 5: Scientific Integrity & Troubleshooting
The "Invisible" Impurity: Benzyl Alcohol A common failure mode in CMEB analysis is the in situ hydrolysis of the sample.
-
Observation: GC chromatograms show a "ghost peak" that grows with time; NMR shows a shifting methylene signal.
-
Causality: CMEB reacts with trace moisture in the solvent to form (4-ethylphenyl)methanol and HCl.
-
Prevention: Always dry analytical solvents over 3Å molecular sieves for 24 hours prior to sample preparation. Never use methanol as a solvent for this analyte (forms methyl ether).
Reference Standards:
Always quantify against a certified reference standard of Ethylbenzene (to determine unreacted starting material) and a purified cut of
References
-
Blanc Reaction Mechanism & Impurities : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
GC Analysis of Aromatic Isomers : Restek Corporation. (2023).[1][2] Analysis of Critical Pairs of Isomers on WAX Columns.
-
NMR Characterization of Benzyl Chlorides : National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
-
Hydrolytic Instability of Benzyl Halides : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Sources
cost-benefit analysis of using (Chloromethyl)ethylbenzene in synthesis
Executive Summary
Verdict: (Chloromethyl)ethylbenzene (CMEB) represents the industrial economy of scale choice for introducing ethylbenzyl moieties, offering a 30-40% reduction in raw material costs compared to brominated analogs. However, this financial benefit comes with a steep EHS (Environment, Health, and Safety) "tax": the risk of bis(chloromethyl)ether (BCME) formation during synthesis.
Recommendation:
-
For Discovery/R&D (<100g): Use 1-(Bromomethyl)-4-ethylbenzene . The higher reactivity and lower safety overhead outweigh the material cost.
-
For Process/Manufacturing (>1kg): Use This compound . The atom economy and reagent availability drive profitability, provided engineering controls for BCME are in place.
Part 1: Technical Context & Mechanism
This compound (typically the para isomer, 1-(chloromethyl)-4-ethylbenzene) is a bifunctional building block. It combines a lipophilic ethyl group (increasing LogP) with a reactive benzylic chloride electrophile.
The Reactivity Gap
In nucleophilic substitutions (
-
Implication: Direct substitution using CMEB often requires higher temperatures or polar aprotic solvents (DMF, DMSO), which complicates workup.
-
The Fix: The Finkelstein Modification . Adding catalytic Sodium Iodide (NaI) generates the transient, highly reactive benzylic iodide in situ, restoring reaction kinetics to near-bromide levels without the bromide price tag.
Part 2: Comparative Analysis (The Core)
We evaluate CMEB against its primary alternative, 1-(Bromomethyl)-4-ethylbenzene (BMEB), and Direct Alkylation.
Table 1: Critical Performance Metrics
| Feature | This compound (CMEB) | (Bromomethyl)ethylbenzene (BMEB) | Direct Friedel-Crafts |
| Reactivity ( | 1.0 (Baseline) | ~50-100x Faster | N/A (Different Mechanism) |
| Selectivity | High (Pre-functionalized) | High (Pre-functionalized) | Low (Ortho/Para mixtures) |
| Atom Economy | High (Cl = 35.5 g/mol ) | Lower (Br = 79.9 g/mol ) | Best (No leaving group) |
| Reagent Cost | Low (Formaldehyde/HCl) | High (NBS or | Lowest (Ethyl chloride) |
| Safety Risk | Critical (Carcinogenic BCME byproduct) | Moderate (Lachrymator) | Moderate (Acid gas) |
| Ideal Scale | Manufacturing (>1 kg) | Med Chem / R&D (<100 g) | Commodity Chemicals |
The "Hidden" Cost: BCME Formation
The synthesis of CMEB via Blanc Chloromethylation involves the reaction of ethylbenzene with formaldehyde and HCl.
-
Cost Impact: Facilities using the Blanc route require closed-system reactors, continuous air monitoring, and scrubbers. This CapEx (Capital Expenditure) often negates the raw material savings at small scales.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process for selecting the optimal route based on scale and available equipment.
Figure 1: Strategic decision matrix for selecting the ethylbenzylating agent based on scale, safety infrastructure, and purity requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound (Blanc Reaction)
Note: This procedure generates BCME. Must be performed in a specialized hood with a scrubber.
-
Reagents: Ethylbenzene (1.0 eq), Paraformaldehyde (1.2 eq), ZnCl2 (Catalyst, 0.2 eq), Conc. HCl (excess).
-
Setup: 3-neck flask equipped with a mechanical stirrer, gas inlet (HCl gas), and a reflux condenser connected to a caustic scrubber (NaOH).
-
Procedure:
-
Charge Ethylbenzene, Paraformaldehyde, and ZnCl2. Heat to 60°C.
-
Sparge dry HCl gas through the mixture for 4-6 hours.
-
Critical Control: Maintain temperature <70°C to minimize polymerization.
-
Workup: Phase separate the organic layer. Wash with cold water, then sat. NaHCO3 (neutralize acid).
-
Purification: Fractional distillation under reduced pressure (Product bp ~95°C at 10 mmHg).
-
-
Yield: Typically 75-85%.
Protocol B: Application - N-Alkylation of Piperazine (Finkelstein Condition)
This protocol demonstrates the "Cost-Benefit" sweet spot: using the cheaper Chloride with an Iodide catalyst.
-
Reagents: N-Boc-piperazine (1.0 eq), this compound (1.1 eq),
(2.5 eq), NaI (0.1 eq, Catalyst). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Workflow:
-
Dissolve N-Boc-piperazine in MeCN.
-
Add
and catalytic NaI. Stir for 15 min. -
Add this compound dropwise.
-
Reflux (80°C) for 12 hours. (Note: Without NaI, this would require 24-48h).
-
Validation: Monitor by TLC (disappearance of chloride).
-
-
Isolation: Filter inorganic salts. Evaporate solvent. Recrystallize or column chromatography.
Part 5: Reaction Pathway Visualization
The following diagram compares the mechanistic pathways, highlighting the catalytic bridge that allows the cheaper Chloride to mimic the Bromide's performance.
Figure 2: Mechanistic comparison showing how Iodide catalysis (Finkelstein) bridges the reactivity gap between the Chloride and Bromide reagents.
References
Technical Guide: GC-FID Quantification of (Chloromethyl)ethylbenzene
Executive Summary & Strategic Context
(Chloromethyl)ethylbenzene (CMEB) is a potent alkylating agent, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to its high reactivity, it is classified as a Genotoxic Impurity (GTI) under ICH M7 guidelines. Control of CMEB residues is critical, often requiring quantification at low-ppm levels relative to the drug substance.
While GC-MS is the gold standard for identification, this guide argues that GC-FID (Gas Chromatography with Flame Ionization Detection) is the superior choice for routine quantification in a QC environment. FID offers a wider linear dynamic range, lower maintenance overhead, and sufficient sensitivity for limits of quantitation (LOQ) typically required for intermediates (10–100 ppm).
The Critical Stability Warning
STOP: Before developing this method, understand that CMEB is a benzyl halide.
-
Do NOT use Methanol or Ethanol as a diluent. CMEB reacts rapidly with protic solvents to form ethylbenzyl methyl ether, leading to false negatives.
-
Mandatory Solvent: Use non-protic solvents such as Dichloromethane (DCM) , Hexane , or Toluene .
Strategic Comparison: GC-FID vs. Alternatives
The following table contrasts the three primary analytical approaches for alkylbenzyl halides.
| Feature | GC-FID (Recommended) | GC-MS (SIM Mode) | HPLC-UV |
| Primary Use | Routine QC Quantification | Trace Analysis / ID Confirmation | Not Recommended |
| Linearity | Excellent (>10⁷ range) | Limited (Detector saturation common) | Moderate |
| Sensitivity (LOD) | Good (~1–5 ppm) | Excellent (<0.1 ppm) | Poor (Weak chromophore) |
| Stability Risks | Low (Inert gas path) | Low | High (Hydrolysis in mobile phase) |
| Cost/Maintenance | Low / Robust | High / Frequent Tuning | Medium |
| Matrix Effects | Low (Carbon-selective) | High (Ion suppression possible) | High (Co-elution common) |
Decision Logic: Method Selection
Use the following logic flow to determine the appropriate instrumentation for your specific detection limit requirements.
Caption: Decision tree for selecting instrumental methodology based on sensitivity needs and matrix solubility.
Method Development & Optimization
Column Selection
For this compound, a standard non-polar column is often insufficient for separating the target from similar alkyl-aromatic impurities. A mid-polar phase is required to leverage the dipole interaction with the chloromethyl group.
-
Recommended: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane) or DB-1701 .
-
Why: The cyanopropyl phase interacts with the electronegative chlorine, providing superior resolution from the ethylbenzene backbone and solvent peaks compared to a 100% dimethyl polysiloxane (DB-1) column.
-
-
Dimensions: 30 m × 0.32 mm ID × 1.8 µm film.
-
Why: Thicker film (1.8 µm) improves peak shape for volatiles and increases sample capacity, preventing fronting.
-
Internal Standard (IS) Selection
Do not rely on external calibration alone due to the volatility of the solvent.
-
Candidate: 1-Chloro-4-fluorobenzene or p-Xylene .
-
Requirement: Must have a boiling point close to CMEB (~210–220°C estimated) but resolution > 1.5.
Validated Experimental Protocol
Reagents & Equipment
-
Target: this compound Reference Standard (>98%).
-
Solvent: Dichloromethane (DCM), HPLC Grade (Amylene stabilized).
-
Internal Standard: 1-Chloro-4-fluorobenzene.
-
Instrument: Agilent 7890/8890 GC with FID or equivalent.
GC Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Split (10:1) | Prevents column overload; improves peak width. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the high-boiling CMEB. |
| Carrier Gas | Helium @ 2.0 mL/min | Constant flow mode for stable retention times. |
| Oven Program | 50°C (hold 2 min) → 10°C/min → 240°C (hold 5 min) | Low initial temp focuses the solvent; ramp elutes CMEB (~12-15 min). |
| Detector (FID) | 300°C | Prevents condensation; H2/Air ratio 30:300 mL/min. |
| Injection Vol | 1.0 µL | Standard volume for capillary columns. |
Sample Preparation Workflow
This workflow is designed to minimize hydrolysis and volatilization errors.
Caption: Sample preparation workflow emphasizing non-protic solvents and internal standard spiking.
Step-by-Step:
-
Diluent Preparation: Prepare DCM containing 50 µg/mL of Internal Standard.
-
Standard Curve: Prepare 6 levels of CMEB in Diluent ranging from 1 ppm to 200 ppm (relative to sample concentration).
-
Sample Extraction: Weigh 100 mg of sample accurately into a 10 mL volumetric flask. Dilute to volume with Diluent . Sonicate for 5 mins if necessary (keep temperature <25°C to prevent degradation).
-
Analysis: Inject blank (DCM), followed by standards, then samples.
Representative Validation Data
The following data represents typical performance metrics for this method on a DB-624 column.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at RT of CMEB | Resolution > 2.0 from API/Solvent |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 5–500 ppm) |
| LOD (S/N > 3) | N/A | 2 ppm |
| LOQ (S/N > 10) | < 50% of Specification Limit | 5 ppm |
| Accuracy (Recovery) | 80% – 120% | 98.5% at 100 ppm spike |
| Precision (RSD) | < 5.0% (n=6) | 1.2% |
| Solution Stability | Change < 10% over 24h | Stable for 48h in DCM |
Troubleshooting & Expert Insights
Issue: "Ghost" Peaks or Carryover
-
Cause: CMEB is "sticky" due to the chloromethyl group. It can adsorb to active sites in the inlet liner.
-
Fix: Use Ultra-Inert (deactivated) wool liners . Replace the liner every 100 injections. Run a solvent blank after high-concentration standards.
Issue: Degrading Peak Area
-
Cause: Hydrolysis. Even trace moisture in the DCM or the vial can convert CMEB to the alcohol form.
-
Fix: Add a small amount of activated molecular sieves to the bulk DCM solvent bottle to keep it anhydrous.
Issue: Split Peaks
-
Cause: Solvent mismatch. If the sample is dissolved in Toluene but injected onto a column at 40°C, solvent focusing may fail.
-
Fix: Match the initial oven temperature to 10-20°C below the solvent boiling point. For DCM (BP 39.6°C), start the oven at 35°C or 40°C.
References
-
International Council for Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."[1] ICH Guidelines, 2017. [Link]
-
Restek Corporation. "Guide to GC Column Selection and Optimizing Separations." Restek Technical Literature, 2021. [Link]
-
Agilent Technologies. "GC Column Selection Guide: Method Development for Volatile Organic Compounds." Agilent Resources, 2020. [Link]
-
Elder, D. P., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Journal of Pharmaceutical and Biomedical Analysis, 2023.[2] (Contextual grounding for alkyl halide analysis).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (Chloromethyl)ethylbenzene
As laboratory professionals engaged in the demanding fields of research and drug development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. (Chloromethyl)ethylbenzene, also known as vinylbenzyl chloride, is a valuable reagent in polymer synthesis and other applications. However, its hazardous properties necessitate a rigorous and well-understood protocol for its disposal. This guide moves beyond mere compliance, offering a framework for handling this substance that is grounded in chemical principles, ensuring the safety of personnel and the integrity of our research environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the "why" behind disposal protocols begins with a clear-eyed assessment of the risks. This compound is not a benign substance; it is a halogenated aromatic compound with a multi-faceted hazard profile. It is classified as a hazardous waste, and its handling requires significant precautions.[1]
Key hazards include:
-
Corrosivity and Irritation: It is corrosive and can cause serious burns to the skin and permanent eye damage.[2][3] It is also a lachrymator, a substance that causes tearing.[2]
-
Toxicity: The compound is harmful if swallowed or inhaled.[4] Acute exposure can lead to irritation of the respiratory tract, dizziness, and other central nervous system effects.[5][6]
-
Sensitization: Repeated skin contact may lead to the development of allergic skin reactions in susceptible individuals.[2]
-
Environmental Hazard: It is recognized as potentially causing long-lasting harmful effects to aquatic life.
-
Flammability: As a flammable liquid, it poses a fire risk and must be kept away from heat and ignition sources.[4][7][8]
For immediate reference, the following table summarizes the Globally Harmonized System (GHS) classifications commonly associated with this chemical.
| Hazard Class | Hazard Statement | Prevention Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| Aquatic Hazard (Chronic) | H413: May cause long lasting harmful effects to aquatic life. | P273: Avoid release to the environment. |
| Flammable Liquid | H225: Highly flammable liquid and vapour.[7][9] | P210: Keep away from heat, sparks, open flames and hot surfaces. — No smoking.[4][7] |
Part 2: The Core Principle of Disposal: The Causality of Segregation
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .[10][11] This is not an arbitrary rule but a directive rooted in chemical engineering and environmental science.
Why Segregate?
-
Disposal Technology: Non-halogenated solvents are often recycled as fuel additives for cement kilns, a process known as fuel blending.[12] This is a cost-effective and relatively simple disposal route. Halogenated wastes, however, cannot be fuel-blended. The combustion of chlorinated compounds at the temperatures used for fuel blending can produce highly toxic and environmentally persistent byproducts, such as dioxins and hydrochloric acid.
-
Treatment Requirements: To prevent the formation of these hazardous byproducts, halogenated wastes must be destroyed via high-temperature incineration in specialized, regulated hazardous waste incinerators equipped with advanced scrubbers and pollution control systems.[10][12]
-
Economic Impact: The cost to dispose of a drum of halogenated waste is significantly higher—often two to three times more—than a drum of non-halogenated waste due to the specialized technology and energy required for its safe destruction.[12][13] Mixing a small amount of this compound into a large container of non-halogenated solvent like acetone or hexane contaminates the entire volume, forcing the entire container to be treated as the more expensive halogenated waste.[12]
Therefore, segregation is a self-validating system; it protects the environment, ensures regulatory compliance, and demonstrates fiscal responsibility in the laboratory.
Part 3: Standard Operating Procedure for Waste Accumulation
The following step-by-step protocol ensures that this compound waste is collected and stored safely prior to its final disposal.
1. Container Selection and Preparation:
-
Select an Appropriate Container: Use only a designated, chemically-resistant container with a screw-top cap that can be sealed to be leak-proof and vapor-tight.[14] Glass or high-density polyethylene (HDPE) bottles are often suitable.
-
Inspect for Integrity: Before use, ensure the container is free from cracks, residue, or any other damage.
-
Initial Labeling: Pre-label the empty container. Do not wait until waste is added.
2. Waste Collection Protocol:
-
Designated Area: Perform all transfers of waste in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Segregation is Key: This container is for HALOGENATED WASTE ONLY . Do not mix with non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene).[11][13] Do not add strong acids, bases, or oxidizers.[13]
-
Keep Closed: The waste container must remain securely capped at all times, except when waste is actively being added.[11][13] This prevents the release of harmful vapors and reduces the risk of spills.
3. Labeling Requirements:
-
Mandatory Wording: The label must clearly state "HAZARDOUS WASTE".[13]
-
Chemical Identification: List all chemical constituents by their full name. For this waste stream, clearly write "this compound". If it is a mixture, list all components with approximate percentages.
-
Hazard Identification: Clearly mark the relevant hazards (e.g., Corrosive, Toxic, Flammable).
4. Temporary Storage Guidelines:
-
Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the container in a larger, chemically-resistant secondary containment bin to contain any potential leaks.
-
Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong oxidizers, heat sources, and open flames.[1][7]
-
Security: Whenever possible, waste should be stored in a locked or secured location to prevent unauthorized access.[2][4]
Part 4: Emergency Procedures for Spills
Immediate and correct action is critical in the event of a spill. The following workflow provides a logical decision-making process.
Sources
- 1. scribd.com [scribd.com]
- 2. fishersci.com [fishersci.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. amsty.com [amsty.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl benzene [cdc.gov]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. ETHYL BENZENE | Occupational Safety and Health Administration [osha.gov]
- 9. carlroth.com [carlroth.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
